molecular formula C8H10O3S B1620317 Methyl 2-methylbenzenesulfonate CAS No. 23373-38-8

Methyl 2-methylbenzenesulfonate

Cat. No.: B1620317
CAS No.: 23373-38-8
M. Wt: 186.23 g/mol
InChI Key: AXCVRQKOVCRCIX-UHFFFAOYSA-N
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Description

Methyl 2-methylbenzenesulfonate is a useful research compound. Its molecular formula is C8H10O3S and its molecular weight is 186.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10O3S/c1-7-5-3-4-6-8(7)12(9,10)11-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCVRQKOVCRCIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066885
Record name Benzenesulfonic acid, 2-methyl-, methyl ester
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Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

23373-38-8
Record name Benzenesulfonic acid, 2-methyl-, methyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonic acid, 2-methyl-, methyl ester
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Record name Benzenesulfonic acid, 2-methyl-, methyl ester
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Record name Benzenesulfonic acid, 2-methyl-, methyl ester
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Foundational & Exploratory

Positional Isomerism in Toluenesulfonates: A Structural and Reactivity Analysis of Methyl o-Toluenesulfonate vs. Methyl p-Toluenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Positional isomerism, while seemingly a subtle structural modification, can induce profound changes in the physicochemical properties and chemical reactivity of a molecule. This guide provides an in-depth examination of two such isomers: methyl o-toluenesulfonate and methyl p-toluenesulfonate (methyl tosylate). While the para-isomer is a ubiquitous and versatile reagent in organic synthesis, the properties of its ortho-counterpart are less commonly discussed but equally illustrative of fundamental chemical principles. We will dissect their structural nuances, compare their physical and spectroscopic properties, analyze their reactivity profiles with a focus on the "ortho effect," and discuss their respective applications. This document serves as a technical resource for researchers leveraging these compounds in synthetic chemistry, pharmaceutical development, and materials science.

The Molecular Architecture: A Tale of Two Isomers

The foundational difference between methyl o-toluenesulfonate and methyl p-toluenesulfonate lies in the relative positions of the methyl (-CH₃) and methoxy sulfonyl (-SO₂OCH₃) groups on the benzene ring.[1] In the ortho isomer, these groups are adjacent (1,2-substitution), leading to significant steric interaction. In the para isomer, they are opposite (1,4-substitution), resulting in a sterically unhindered and more symmetrical molecule.

This seemingly simple distinction has critical stereoelectronic consequences. The proximity of the bulky methyl and sulfonate groups in the ortho isomer forces the sulfonate group to twist out of the plane of the benzene ring.[2][3] This phenomenon, known as the ortho effect , inhibits resonance between the sulfonate group and the aromatic ring, influencing the molecule's stability and reactivity.[2][3][4]

G cluster_ortho Methyl o-toluenesulfonate cluster_para Methyl p-toluenesulfonate ortho ortho para para

Caption: Molecular structures of ortho and para isomers.

Physicochemical and Spectroscopic Fingerprints

The structural differences manifest directly in the macroscopic physical properties and spectroscopic signatures of the isomers. Methyl p-toluenesulfonate is a low-melting solid, a characteristic of its symmetrical structure which allows for efficient packing into a crystal lattice.[5][6] Data for the ortho-isomer is less common, but asymmetric molecules typically exhibit lower melting points and are often liquids at room temperature.

PropertyMethyl o-toluenesulfonateMethyl p-toluenesulfonateRationale for Difference
CAS Number 617-34-580-48-8[5][7][8]N/A
Molecular Formula C₈H₁₀O₃S[1]C₈H₁₀O₃S[5][7][9]Identical (Isomers)
Molecular Weight 186.23 g/mol [9]186.23 g/mol [5][7][9]Identical (Isomers)
Appearance N/AColorless to light yellow liquid or low-melting solid[7][10]The higher symmetry of the para isomer facilitates crystallization.[5][6]
Melting Point N/A25-29 °C[5][6][7][8]The asymmetry of the ortho isomer disrupts crystal packing, likely resulting in a lower melting point.
Boiling Point N/A292 °C @ 760 mmHg[5][6]; 144-145 °C @ 5 mmHg[7][8]Minor differences expected due to variations in intermolecular forces.
Density N/A~1.23 g/cm³ at 25 °C[7][8]Positional isomerism typically has a minor effect on density.
Solubility N/AInsoluble in water; soluble in alcohol, ether, benzene.[5]Both isomers are expected to have poor water solubility due to their hydrophobic aromatic rings.
Refractive Index N/A~1.517 at 20 °C[7][8]Expected to be similar.

Spectroscopic Analysis:

  • ¹H NMR: The aromatic region of the ¹H NMR spectrum is a clear diagnostic tool. The para-isomer displays a characteristic AA'BB' system, appearing as two distinct doublets, due to the molecule's symmetry.[11] The ortho-isomer, being unsymmetrical, will show a more complex multiplet pattern for the four aromatic protons.

  • ¹³C NMR: The number of unique aromatic carbon signals will differ. The para-isomer will show only four signals (two substituted, two unsubstituted) due to symmetry, while the ortho-isomer will exhibit six unique signals for the aromatic carbons.[12]

  • IR Spectroscopy: Both isomers will show strong characteristic peaks for the S=O stretches (around 1350 and 1175 cm⁻¹) and C-O-S stretches of the sulfonate ester group. Subtle shifts may be observed due to the different electronic environments.[13]

Synthesis and Chemical Reactivity

General Synthesis

Both isomers are typically synthesized via the esterification of the corresponding toluenesulfonyl chloride with methanol.[9][14][15] The reaction is often performed in the presence of a base, such as sodium hydroxide, to neutralize the HCl byproduct.[9][16]

Caption: General workflow for the synthesis of methyl toluenesulfonates.

Experimental Protocol: Synthesis of Methyl p-Toluenesulfonate

This protocol is a representative procedure for the synthesis of the para-isomer.[6][9][16]

Materials:

  • p-Toluenesulfonyl chloride (1.0 eq)

  • Methanol (5-10 eq)

  • 25% Sodium hydroxide solution

  • Benzene or other suitable extraction solvent

  • 5% Potassium carbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ice-salt bath, magnetic stirrer, dropping funnel, round-bottomed flask, separatory funnel

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve p-toluenesulfonyl chloride in methanol. Cool the flask in an ice-salt bath to maintain a temperature below 25°C.[9]

  • Base Addition: Slowly add 25% sodium hydroxide solution dropwise from a dropping funnel while vigorously stirring. Monitor the pH of the reaction mixture, stopping the addition when a pH of 9 is reached.[9]

  • Reaction: Continue stirring the mixture for an additional 2 hours at the controlled temperature, then allow it to stand overnight.[6][9]

  • Workup: Transfer the mixture to a separatory funnel. The product, methyl p-toluenesulfonate, will form a dense lower layer. Separate the layers.

  • Extraction: Extract the upper aqueous/methanol layer with benzene (or an alternative solvent like dichloromethane) to recover any dissolved product.[9]

  • Washing: Combine the organic layers (the initial product layer and the extract) and wash sequentially with water, 5% potassium carbonate solution, and finally with water again.[9][16]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude product can be purified by vacuum distillation to yield the final, high-purity methyl p-toluenesulfonate.[9]

Comparative Reactivity: The Dominance of the Ortho Effect

The primary utility of methyl toluenesulfonates is as methylating agents .[8][14][17][18] They function via an Sₙ2 mechanism where a nucleophile attacks the methyl carbon, displacing the toluenesulfonate anion, which is an excellent leaving group due to resonance stabilization.

Here, the structural divergence of the isomers becomes critically important.

  • Methyl p-Toluenesulfonate: The sulfonate group is sterically accessible. Nucleophiles can readily approach the methyl carbon from the backside, leading to efficient Sₙ2 reactions. Its predictable reactivity makes it a staple reagent in organic synthesis.[7]

  • Methyl o-Toluenesulfonate: The adjacent methyl group provides significant steric hindrance , partially shielding the reaction center from the incoming nucleophile.[2][19] This steric clash increases the activation energy of the Sₙ2 transition state, resulting in a significantly slower reaction rate compared to the para-isomer under identical conditions.

G cluster_para para-Isomer: Unhindered Attack cluster_ortho ortho-Isomer: Steric Hindrance Nu_p Nu: C_p H3C Nu_p->C_p Easy Sₙ2 Attack O_p —O— S_p S(O)₂—Ar Nu_o Nu: C_o H3C Nu_o->C_o Hindered Attack O_o —O— S_o S(O)₂—Ar Me_o CH₃ Me_o->Nu_o Steric Clash

Caption: Steric effect on the Sₙ2 methylation reaction.

Applications in Research and Drug Development

The differences in reactivity and availability dictate the applications of these isomers.

Methyl p-Toluenesulfonate (Methyl Tosylate):

  • Organic Synthesis: Extensively used as a potent and selective methylating agent for a wide range of nucleophiles including amines, phenols, thiols, and carbanions.[5][7][8][14]

  • Pharmaceutical Development: A key reagent in the synthesis of active pharmaceutical ingredients (APIs), where the introduction of a methyl group can modulate a drug's potency, selectivity, or pharmacokinetic profile.[7][14] Because it is a potentially genotoxic impurity, methods for its detection at low levels in APIs are critical.[20][21]

  • Polymer Chemistry: Employed as a catalyst for alkyd resins and as a coupling agent in the production of specialty polymers.[5][7][17]

  • Dye and Pigment Industry: Used as an intermediate in the synthesis of complex dyes.[17][18]

Methyl o-Toluenesulfonate: The applications for the ortho-isomer are far less documented. Its reduced reactivity and potentially more complex synthesis make it a less common choice for a general-purpose methylating agent. However, it can be utilized in specific research contexts:

  • Mechanistic Studies: Serves as an excellent substrate for studying the quantitative effects of steric hindrance on Sₙ2 reaction rates.

  • Niche Synthesis: May be required for the synthesis of specific target molecules where the ortho-substitution pattern is a necessary structural feature.

Conclusion

The comparative analysis of methyl o-toluenesulfonate and methyl p-toluenesulfonate serves as a powerful case study in physical organic chemistry. The simple transposition of a methyl group from the para to the ortho position introduces significant steric hindrance, a phenomenon known as the "ortho effect." This structural change dramatically alters the molecule's physical properties, such as its melting point, and significantly impedes its reactivity as an Sₙ2 methylating agent. Consequently, while methyl p-toluenesulfonate enjoys widespread use as a robust and versatile reagent in industrial and academic laboratories, its ortho-isomer remains a specialty chemical primarily of interest for mechanistic studies. For the drug development professional, understanding these differences is crucial not only for synthetic strategy but also for the analytical challenge of identifying and controlling potentially genotoxic impurities like methyl p-toluenesulfonate in final drug substances.

References

  • Chem-Impex. (n.d.). Methyl p-toluenesulfonate.
  • ChemicalBook. (n.d.). Methyl p-toluenesulfonate synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Methyl p-Toluenesulfonate: Synthesis, Properties, and Industrial Significance. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Your Processes: The Role of Methyl p-Toluenesulfonate in Chemical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • Nuomeng Chemical. (2025, July 7). What are the common synthesis methods of Methyl O/p - Toluenesulfonate?
  • Guidechem. (n.d.). What are the Characteristics and Applications of Methyl p-Toluenesulfonate?
  • National Center for Biotechnology Information. (n.d.). Methyl p-toluenesulfonate. PubChem Compound Database. Retrieved from [Link]

  • ChemicalBook. (n.d.). Methyl p-toluenesulfonate CAS#: 80-48-8.
  • Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

  • Nuomeng Chemical. (2025, December 31). What are the chemical properties of Methyl O/p - Toluenesulfonate?
  • Organic Syntheses. (n.d.). p-Toluenesulfonic acid, butyl ester.
  • Google Patents. (n.d.). CN112028796A - Refining process of methyl p-toluenesulfonate.
  • Guidechem. (n.d.). How to prepare and purify Methyl p-toluenesulfonate?
  • Chemistry LibreTexts. (2023, January 14). 16.6: An Explanation of Substituent Effects.
  • ECHEMI. (n.d.). 80-48-8, Methyl p-toluenesulfonate Formula.
  • Chemistry Stack Exchange. (2014, January 6). Ortho-effect in substituted aromatic acids and bases.
  • ChemicalBook. (n.d.). Methyl p-toluenesulfonate(80-48-8) 13C NMR spectrum.
  • A to Z Chemistry. (2020, October 10). Ortho effect. WordPress.com.
  • SpectraBase. (n.d.). Methyl p-toluenesulfonate - Optional[MS (GC)] - Spectrum.
  • SpectraBase. (n.d.). Methyl p-toluenesulfonate - Optional[ATR-IR] - Spectrum.
  • SpectraBase. (n.d.). Methyl p-toluenesulfonate - Optional[1H NMR] - Chemical Shifts.
  • ChemicalBook. (2026, January 13). Methyl p-toluenesulfonate | 80-48-8.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Methyl p-Toluenesulfonate | 80-48-8.
  • Jinli Chemical. (2025, May 30). P-Toluenesulfonic Acid Methyl Ester.
  • IITian Explains. (2018, September 30). Steric Inhibition of Resonance and Ortho Effect | Super-Concept & Tricks | Jee Advanced. YouTube.
  • Guidechem. (n.d.). Methyl p-toluenesulfonate 80-48-8.
  • Sigma-Aldrich. (n.d.). Methyl-4-toluenesulfonate for synthesis 80-48-8.
  • Santa Cruz Biotechnology. (n.d.). Methyl p-toluenesulfonate | CAS 80-48-8.
  • Restek. (n.d.). Methyl toluenesulfonate.
  • Merck Millipore. (n.d.). Methyl-4-toluenesulfonate CAS 80-48-8 | 808333.
  • PubChemLite. (n.d.). Methyl p-toluenesulfonate (C8H10O3S).
  • Thermo Fisher Scientific. (n.d.). Methyl p-toluenesulfonate, 98% 250 g.
  • ResearchGate. (2025, August 5).
  • Sigma-Aldrich. (n.d.). Methyl p-toluenesulfonate 98 80-48-8.
  • Thermo Fisher Scientific. (n.d.). Accurate and reliable quantitation of p-toluenesulfonates genotoxic impurities in an active pharmaceutical ingredient by HPLC-UV.

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Methyl 2-methylbenzenesulfonate chemical safety data sheet SDS

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Methyl 2-methylbenzenesulfonate (Methyl o-toluenesulfonate), designed for researchers and drug development professionals.

Safety, Handling, and Regulatory Control of Alkyl Sulfonate Impurities

Part 1: Executive Summary & Chemical Identity[1]

This compound (CAS: 23373-38-8) is the methyl ester of o-toluenesulfonic acid.[1] In organic synthesis, it serves as a potent methylating agent, analogous to methyl p-toluenesulfonate (Methyl Tosylate) and methyl methanesulfonate (MMS).

In the context of pharmaceutical development, this compound is classified as a Potentially Genotoxic Impurity (PGI) . Its electrophilic nature allows it to react with nucleophilic centers in DNA, necessitating strict containment strategies and control limits defined by ICH M7 guidelines. This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of the risks and a validated framework for safe handling.

Chemical Identity Table
ParameterData
Chemical Name This compound
Synonyms Methyl o-toluenesulfonate; o-Toluenesulfonic acid methyl ester
CAS Number 23373-38-8
Molecular Formula C₈H₁₀O₃S
Molecular Weight 186.23 g/mol
Physical State Colorless to pale yellow liquid (or low-melting solid)
Solubility Soluble in organic solvents (DCM, EtOAc, Toluene); hydrolyzes in water
Boiling Point ~115 °C (at 4 Torr) [Estimated based on isomers]
Part 2: Hazard Identification & Toxicology (The "Why")

Standard SDS documents often list generic hazards (H302, H315). However, for a research audience, the critical hazard is genotoxicity .

2.1 Mechanism of Action: Sₙ2 Alkylation

This compound acts as a "hard" electrophile. The sulfonate group is an excellent leaving group, making the methyl group highly susceptible to nucleophilic attack.

  • Reaction Type: Bimolecular Nucleophilic Substitution (Sₙ2).

  • Biological Target: The N7-position of Guanine and N3-position of Adenine in DNA.[2][3]

  • Consequence: Methylation leads to base instability, depurination, and subsequent strand breaks during DNA replication.

Diagram 1: Mechanism of DNA Alkylation The following diagram illustrates the pathway from exposure to potential mutagenicity.

DNA_Alkylation Compound This compound (Electrophile) Transition Transition State (SN2 Attack) Compound->Transition Methyl Transfer DNA DNA Nucleophile (Guanine N7) DNA->Transition Adduct Methylated DNA Adduct (N7-Methylguanine) Transition->Adduct Leaving Group: o-Toluenesulfonate Mutation Depurination & Replication Error Adduct->Mutation Biological Processing

Caption: Sₙ2 reaction pathway showing the transfer of the methyl group to DNA, leading to genotoxic lesions.

2.2 Toxicological Profile
  • Acute Toxicity: Harmful if swallowed (H302).[4][5] Causes skin and eye burns/irritation (H314/H319).

  • Genotoxicity: Positive in Ames test (bacterial reverse mutation) and in vitro mammalian cell assays due to direct DNA alkylation.

  • Carcinogenicity: Suspected human carcinogen (Category 2 or 1B depending on jurisdiction).

Part 3: Safe Handling & Engineering Controls (The "How")

Trustworthiness in safety comes from redundancy. Do not rely on a single barrier.

3.1 Engineering Controls (Primary Barrier)
  • Containment: All weighing and transfer operations must be performed inside a certified chemical fume hood or a glovebox .

  • Pressure: Maintain negative pressure to prevent vapor escape.

  • Surface Protection: Use disposable bench liners (absorbent top, plastic backing) to catch micro-drips.

3.2 Personal Protective Equipment (Secondary Barrier)
  • Gloves: Double-gloving is mandatory.

    • Inner: Nitrile (inspection grade).

    • Outer:Silver Shield/4H® (Laminate) or thick Nitrile (minimum 0.11 mm, preferably >0.4 mm for prolonged use). Note: Thin nitrile provides poor protection against alkylating agents over time.

  • Respiratory: If fume hood containment is breached or for spill cleanup, use a Full-Face Respirator with ABEK-P3 (Organic Vapor/Acid Gas/Particulate) cartridges.

3.3 Validated Deactivation (Self-Validating System)

Never dispose of active alkylating agents directly. You must chemically quench them.

The "Thiosulfate Method" Sodium thiosulfate is a soft nucleophile that reacts rapidly with methyl sulfonates to form non-toxic methyl thiosulfate salts.

Protocol:

  • Prepare a Quenching Solution : 10% w/v Sodium Thiosulfate (

    
    ) + 5% w/v Sodium Hydroxide (
    
    
    
    ) in water.
  • Validation: The NaOH ensures the pH remains high to neutralize the sulfonic acid byproduct, while thiosulfate acts as the methyl scavenger.

  • Procedure: Rinse all glassware and tools with this solution. Let sit for at least 30 minutes before standard washing.

Part 4: Emergency Response & Spills

Diagram 2: Emergency Spill Response Workflow This logic flow dictates the immediate actions required upon a spill event.

Spill_Response Start SPILL DETECTED Assess Assess Volume & Location (Inside vs. Outside Hood) Start->Assess Evacuate Evacuate Area & Alert Safety Officer Assess->Evacuate Large/Outside Hood PPE Don PPE: Resp Protection + Silver Shield Gloves Assess->PPE Small/Inside Hood Contain Cover with Absorbent Pads (Do not wipe yet) PPE->Contain Quench Apply Quenching Solution (10% Thiosulfate/NaOH) Contain->Quench Wait Wait 30 Minutes (Allow Reaction) Quench->Wait Clean Collect as Hazardous Waste (Double Bag) Wait->Clean

Caption: Decision matrix for responding to this compound spills.

Part 5: Regulatory Landscape (Drug Development)

For scientists in the pharmaceutical industry, this compound is a Cohort of Concern under ICH M7 .

  • Classification: Class 1 (Known mutagenic carcinogen) or Class 2 (Known mutagen with unknown carcinogenic potential).

  • Control Strategy:

    • Avoidance: Can a non-genotoxic alternative be used?

    • Purge: Demonstrate that the synthetic process purges the impurity to below the Threshold of Toxicological Concern (TTC).

    • Limit: The default TTC for lifetime exposure is 1.5 µ g/day .

  • Analytical: Requires highly sensitive methods (e.g., GC-MS or LC-MS/MS) with Limits of Quantitation (LOQ) often in the ppm range relative to the drug substance.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90076, Benzenesulfonic acid, 2-methyl-, methyl ester. Retrieved from [Link]

  • European Medicines Agency (2014). ICH guideline M7 on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Retrieved from [Link]

  • Teasdale, A. (2017).Mutagenic Impurities: Strategies for Identification and Control. Wiley.
  • Lundin, C., et al. (2005). Methyl methanesulfonate (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks.[6] Nucleic Acids Research.[6] Retrieved from [Link]

Sources

An In-Depth Technical Guide to Methyl o-Toluenesulfonate: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl o-toluenesulfonate, a significant yet often less-characterized isomer of the widely used methyl p-toluenesulfonate. While sharing the same molecular formula and weight as its para counterpart, the ortho isomer's unique structural arrangement warrants a detailed examination of its properties and potential applications. This document will delve into the fundamental chemical and physical characteristics of methyl o-toluenesulfonate, explore its synthesis, and discuss its relevance in the field of drug development, often in the context of its better-understood isomer and the broader class of toluenesulfonates.

Introduction: The Significance of Methyl o-Toluenesulfonate

Methyl o-toluenesulfonate, also known as methyl 2-methylbenzenesulfonate, is an organic compound with the chemical formula C₈H₁₀O₃S.[1] It is the ortho isomer of the more commonly utilized methyl p-toluenesulfonate (methyl tosylate). Both isomers are esters of toluenesulfonic acid and play crucial roles in organic synthesis, particularly as methylating agents.[2][3] The sulfonate group is an excellent leaving group, making these compounds highly reactive in nucleophilic substitution reactions.[3]

While much of the available literature focuses on the para isomer due to its widespread use, understanding the properties and potential of the ortho isomer is critical for researchers seeking to fine-tune reaction selectivity and explore novel synthetic pathways. The position of the methyl group on the benzene ring relative to the sulfonate group can influence the compound's reactivity, physical properties, and ultimately its utility in specific applications.

Core Molecular and Physical Properties

The fundamental molecular attributes of methyl o-toluenesulfonate are identical to its para isomer. However, their distinct structural arrangements lead to differences in physical properties.

Table 1: Core Properties of Methyl Toluenesulfonate Isomers

PropertyMethyl o-ToluenesulfonateMethyl p-Toluenesulfonate
Molecular Formula C₈H₁₀O₃S[1]C₈H₁₀O₃S[4][5]
Molecular Weight 186.23 g/mol [1]186.23 g/mol [4][5][6][7]
IUPAC Name This compound[1]methyl 4-methylbenzenesulfonate[4]
CAS Number 23373-38-8[1]80-48-8[4][5][6][7][8]

Note: Detailed experimental data for the physical properties of the pure ortho isomer are not as readily available as for the para isomer. The synthesis of toluenesulfonic acid often results in a mixture of ortho and para isomers.[9]

Synthesis of Methyl o-Toluenesulfonate

The industrial production of methyl toluenesulfonate typically involves a two-step process that yields a mixture of ortho and para isomers. The separation of these isomers can be challenging, which is a contributing factor to the prevalence of data on the para isomer.

General Synthesis Pathway: Sulfonation and Esterification

The common method for synthesizing methyl o/p-toluenesulfonate involves the sulfonation of toluene followed by esterification with methanol.[9]

Workflow: Synthesis of Methyl o/p-Toluenesulfonate

Toluene Toluene OrthoParaTSA o/p-Toluenesulfonic Acid Toluene->OrthoParaTSA Sulfonation SulfuricAcid Conc. H₂SO₄ SulfuricAcid->OrthoParaTSA Methanol Methanol (CH₃OH) Methyl_o_p_TS Methyl o/p-Toluenesulfonate Methanol->Methyl_o_p_TS AcidCatalyst Acid Catalyst (e.g., H₂SO₄) AcidCatalyst->Methyl_o_p_TS OrthoParaTSA->Methyl_o_p_TS Esterification cluster_synthesis Synthesis cluster_application Application in Drug Synthesis Toluene Toluene p-Toluenesulfonic Acid p-Toluenesulfonic Acid Toluene->p-Toluenesulfonic Acid Sulfonation Methyl p-toluenesulfonate Methyl p-toluenesulfonate p-Toluenesulfonic Acid->Methyl p-toluenesulfonate Esterification Methylation of API Precursor Methylation of API Precursor Methyl p-toluenesulfonate->Methylation of API Precursor Methylating Agent Potential Genotoxic Impurity Potential Genotoxic Impurity Methyl p-toluenesulfonate->Potential Genotoxic Impurity Risk API Precursor API Precursor Active Pharmaceutical Ingredient (API) Active Pharmaceutical Ingredient (API) API Precursor->Active Pharmaceutical Ingredient (API)

Caption: The role of methyl p-toluenesulfonate from its synthesis to its application and associated risks in drug development.

Safety and Handling

Methyl toluenesulfonates are hazardous substances and must be handled with appropriate safety precautions. The safety data for methyl p-toluenesulfonate is extensive and can be considered broadly applicable to the ortho isomer due to their chemical similarity.

  • Hazards: Methyl p-toluenesulfonate is harmful if swallowed and causes severe skin burns and eye damage. [7][8]It may also cause an allergic skin reaction. [7]* Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection when handling this compound. [7]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area. [5]* In case of Exposure:

    • Skin Contact: Immediately take off all contaminated clothing and rinse the skin with water. [7] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [5] * Ingestion: Rinse mouth. Do NOT induce vomiting. [5] * In all cases of exposure, seek immediate medical attention.

Conclusion

Methyl o-toluenesulfonate is a valuable chemical intermediate with a molecular formula and weight identical to its more-studied para isomer. While specific experimental data for the ortho isomer is limited, its role as a methylating agent in organic synthesis is clear. The synthesis of methyl toluenesulfonates typically yields a mixture of isomers, and their application in drug development is significant, albeit with the critical consideration of their potential as genotoxic impurities. Further research into the selective synthesis and unique reactivity of methyl o-toluenesulfonate could unveil novel applications and expand its utility in the pharmaceutical and chemical industries.

References

  • What are the common synthesis methods of Methyl O/p - Toluenesulfonate? - Blog. (2025, July 7).
  • Methyl p-toluenesulfonate | C8H10O3S | CID 6645 - PubChem. (n.d.). National Center for Biotechnology Information.
  • How to prepare and purify Methyl p-toluenesulfonate? - FAQ - Guidechem. (2021, March 22).
  • Methyl p-toluenesulfonate | CAS 80-48-8 | SCBT. (n.d.). Santa Cruz Biotechnology.
  • Methyl p-toluenesulfonate 80-48-8 wiki - Guidechem. (n.d.).
  • Methyl-4-toluenesulfonate CAS 80-48-8 | 808333. (n.d.). Merck Millipore.
  • Methyl p-toluenesulfonate 98 80-48-8. (n.d.). Sigma-Aldrich.
  • Methyl p-toluenesulfonate - Safety Data Sheet. (n.d.). ChemicalBook.
  • Methyl p-toluenesulfonate synthesis. (n.d.). ChemicalBook.
  • Methyl p-toluenesulfonate. (n.d.). Chem-Impex.
  • P-Toluenesulfonic Acid Methyl Ester. (2025, May 30). Jinli Chemical.
  • Benzenesulfonic acid, 2-methyl-, methyl ester | C8H10O3S | CID 90076. (n.d.). PubChem.
  • Methyl benzenesulfonate: properties and applications. (2023, September 12). ChemicalBook.
  • p-Toluenesulfonic Acid. (n.d.). Ataman Kimya.
  • Methyl benzenesulfonate | C7H8O3S | CID 6630. (n.d.). PubChem.
  • Methyl-4-toluenesulfonate for synthesis 80-48-8. (n.d.). Sigma-Aldrich.
  • HPLC Separation of Benzenesulfonic and p-Toluenesulfonic Acids on Newcrom BH Column. (n.d.). SIELC Technologies.
  • p-Toluenesulfonic acid, butyl ester. (n.d.). Organic Syntheses.
  • Sulfone, methyl p-tolyl. (n.d.). Organic Syntheses.
  • A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients. (2011, September 20). PMC.
  • SAFETY DATA SHEET. (2025, May 1). Fisher Scientific.
  • Methyl benzenesulfonate 98 80-18-2. (n.d.). Sigma-Aldrich.
  • CN112028796A - Refining process of methyl p-toluenesulfonate. (n.d.). Google Patents.

Sources

Solubility Profile and Process Control of Methyl 2-Methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Safety Precursor

Methyl 2-methylbenzenesulfonate (CAS: 28804-47-9), often referred to as methyl o-toluenesulfonate , is a potent alkylating agent used in organic synthesis. In the context of pharmaceutical development, it is classified as a Potentially Genotoxic Impurity (PGI) or Mutagenic Impurity (MI) under ICH M7 guidelines .

Understanding its solubility is not merely a matter of dissolution; it is a critical parameter for purge factor calculation during Active Pharmaceutical Ingredient (API) crystallization. This guide addresses the physicochemical behavior of this compound, emphasizing the distinction between thermodynamic solubility and reactive miscibility—a common pitfall in solvent selection.

CRITICAL SAFETY WARNING: This compound is a direct-acting alkylator. All solubility studies described herein must be performed in closed systems (glovebox or isolator) to prevent inhalation or dermal contact.

Physicochemical Characterization

To predict solubility behavior, we must first deconstruct the molecule’s polarity and lattice energy.

Structural Analysis

The molecule consists of a lipophilic o-tolyl ring and a polar sulfonate ester group.

  • Lipophilicity: The aromatic ring drives solubility in non-polar and chlorinated solvents.

  • Polarity: The sulfonate (

    
    ) moiety creates a dipole, allowing interaction with polar aprotic solvents.
    
  • Physical State: Unlike its para-isomer (methyl p-toluenesulfonate, MP ~28°C), the ortho-isomer is typically a viscous liquid at room temperature (MP < 20°C) due to the steric hindrance of the ortho-methyl group disrupting crystal packing.

PropertyValue / CharacteristicRelevance to Processing
Molecular Weight 186.23 g/mol Low MW facilitates purging via washing.
LogP (Predicted) ~1.6 – 1.9Moderate lipophilicity; miscible with organic layers.
Boiling Point ~145–150°C (at 15 mmHg)High boiler; difficult to remove by drying/evaporation alone.
Water Solubility Immiscible / LowRequires organic co-solvents for cleaning/analysis.

The Solubility Landscape: Thermodynamic vs. Kinetic

As a process scientist, you must categorize solvents not just by "dissolves/doesn't dissolve," but by "stable/reactive."

Class I: High Solubility / High Stability (Recommended)

These solvents are ideal for preparing standard stock solutions or for use as the "mother liquor" solvent to purge the impurity during crystallization.

  • Chlorinated Solvents (DCM, Chloroform): High miscibility. The dipole-dipole interactions match well.

  • Polar Aprotic (Acetonitrile, DMSO, DMF): Fully miscible.

  • Esters (Ethyl Acetate, IPM): Good solubility.[1]

Class II: The "Reactive Miscibility" Trap (Alcohols)

Expert Insight: A common error in development is using Methanol (MeOH) or Ethanol (EtOH) to dissolve methyl sulfonates for stability studies.

  • Observation: The compound appears fully soluble.[1]

  • Mechanism: this compound undergoes solvolysis (transesterification) in primary alcohols.

    • Reaction:

      
      
      
    • Consequence: The concentration of the impurity decreases not due to precipitation, but due to chemical conversion, leading to false-negative toxicological assessments and the generation of new alkylating agents (e.g., dimethyl ether or ethyl methyl ether).

Class III: Low Solubility (Anti-Solvents)
  • Water: Poor solubility. Slow hydrolysis to o-toluenesulfonic acid occurs over time.

  • Alkanes (Heptane, Hexane): Moderate to low miscibility. While the aromatic ring provides some affinity, the polar sulfonate head group often causes phase separation at high concentrations or low temperatures.

Visualizing Reactivity Pathways

The following diagram illustrates the decision logic for solvent selection, highlighting the risk of solvolysis.

SolventLogic Impurity This compound Solvent Select Solvent Class Impurity->Solvent PolarAprotic Polar Aprotic (ACN, DMSO, DMF) Solvent->PolarAprotic Chlorinated Chlorinated (DCM, CHCl3) Solvent->Chlorinated Alcohols Primary Alcohols (MeOH, EtOH) Solvent->Alcohols Water Aqueous Systems Solvent->Water StableSol Stable Solution (Ideal for Analysis/Purge) PolarAprotic->StableSol High Solubility Chlorinated->StableSol High Solubility Solvolysis Solvolysis Risk! (Formation of Me-OR) Alcohols->Solvolysis Nucleophilic Attack Hydrolysis Slow Hydrolysis (Phase Sep + Acid Formation) Water->Hydrolysis Immiscible/Unstable

Figure 1: Solvent selection logic emphasizing the stability risks in protic solvents.

Experimental Protocol: Solubility & Purge Determination

Standard gravimetric "shake-flask" methods are dangerous for GTIs and inaccurate for liquids. The following protocol uses HPLC with UV detection to determine the solubility limit (or miscibility limit) and purge capability.

Reagents & Equipment
  • Analyte: this compound (Reference Standard).[2]

  • Solvents: HPLC Grade Acetonitrile (Diluent), Test Solvents (e.g., Toluene, Heptane, IPA).

  • Instrument: HPLC-UV (Agilent 1290 or equivalent) or GC-FID.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 3.5 µm.

Step-by-Step Methodology
Phase A: Analytical Method Setup
  • Wavelength Selection: The aromatic ring absorbs well at 210 nm and 254 nm . Use 210 nm for higher sensitivity if solvents are UV-transparent.

  • Mobile Phase: Water/Acetonitrile gradient (Start 90:10, Ramp to 10:90 over 15 mins) to elute the lipophilic ester.

  • Linearity: Establish a calibration curve from 0.5 ppm to 1000 ppm.

Phase B: Solubility/Miscibility Testing (at Process Temperature)
  • Preparation: In a glovebox, add 1.0 mL of the test solvent to a 4 mL vial.

  • Addition: Add this compound dropwise.

    • If Liquid: Observe for "oiling out" (phase separation).

    • If Solid (Cold Temp): Add excess solid until saturation.

  • Equilibrium: Agitate at the target temperature (e.g., 0°C, 25°C) for 24 hours.

  • Sampling:

    • Stop agitation and allow phases to settle (1 hour).

    • Filter the supernatant through a 0.2 µm PTFE filter (Do not use Nylon; sulfonates can bind).

    • Dilute the filtrate with Acetonitrile (to stop any potential reaction and bring into calibration range).

  • Quantification: Inject into HPLC and calculate concentration using the calibration curve.

Calculating the Purge Factor

To justify the control strategy to regulators (FDA/EMA), calculate the Purge Factor (PF) :



Note: Since the impurity is a liquid, "Solubility in Wet Cake" refers to the amount entrained in the residual solvent.

Process Control Strategy (ICH M7 Compliance)

The ultimate goal of studying solubility is to design a process that rejects this impurity.

Crystallization Design
  • Objective: Keep this compound in the mother liquor.

  • Strategy: Use a solvent system where the API crystallizes, but the sulfonate remains soluble.

    • Good System: Toluene/Heptane (if API precipitates). The sulfonate stays in the Toluene-rich phase.

    • Risky System: Water/Alcohol.[3] If the API is salted out, the sulfonate might oil out and occlude into the API crystals.

Wash Protocols

Because the impurity is a viscous liquid, it adheres to crystal surfaces.

  • Recommendation: Implement a displacement wash using a solvent in which the impurity is highly soluble (e.g., cold Ethyl Acetate or IPA—if contact time is short to prevent solvolysis).

PurgeWorkflow cluster_purge Purge Mechanism Start Crude API Mixture (Contains this compound) Dissolution Dissolve in High-Solubility Solvent (e.g., DCM, EtOAc) Start->Dissolution Crystallization Induce Crystallization (Cooling or Anti-solvent) Dissolution->Crystallization Filtration Filtration Crystallization->Filtration MotherLiquor Mother Liquor (Impurity stays here) Filtration->MotherLiquor WetCake Wet Cake (API + Entrained Impurity) Filtration->WetCake Wash Displacement Wash (Critical Step for Liquid Impurities) WetCake->Wash Dry Drying (High BP makes drying ineffective) Wash->Dry FinalAPI Final API (< TTC Limit) Dry->FinalAPI

Figure 2: Process flow for purging liquid sulfonate impurities via solubility differences.

References

  • ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[4][5]

  • Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control. Wiley.
  • Elder, D. P., et al. (2009). "Regulating Genotoxic Impurities." Organic Process Research & Development, 13(3).

  • PubChem. Compound Summary: this compound (CAS 28804-47-9).[2] National Library of Medicine.

  • Guglielmi, M., et al. (2016). "Kinetics of the Solvolysis of Sulfonate Esters." Journal of Pharmaceutical and Biomedical Analysis. (Provides mechanistic grounding for the alcohol reactivity warning).

Sources

Methyl 2-methylbenzenesulfonate boiling point and density

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Methyl 2-methylbenzenesulfonate (Methyl o-toluenesulfonate)

Executive Summary

This compound (CAS 2338-04-7), also known as methyl o-toluenesulfonate, is a critical alkylating agent and a structural isomer of the widely used methyl p-toluenesulfonate. While often overshadowed by its para isomer, the ortho variant presents unique physicochemical challenges in pharmaceutical process development. It is classified as a Potential Genotoxic Impurity (PGI) due to its capacity to alkylate DNA, necessitating rigorous control strategies (TTC < 1.5 µ g/day ) in drug substances.[1]

This guide addresses the scarcity of experimental data for the ortho isomer, providing a comparative analysis against the para isomer to aid in detection, separation, and purging.

Part 1: Physicochemical Profile[2][3]

The distinction between the ortho and para isomers is not merely academic; it dictates the separation strategy. While the para isomer is a low-melting solid, the ortho isomer is a liquid at room temperature, influencing handling and crystallization purging efficiency.

Table 1: Comparative Physicochemical Properties
PropertyThis compound (Ortho)Methyl 4-methylbenzenesulfonate (Para)Technical Insight
CAS Number 2338-04-7 80-48-8Critical for accurate SDS retrieval.
Physical State (25°C) Liquid Solid (Low melting)The ortho isomer prevents crystallization of the para isomer in mixtures (eutectic formation).
Boiling Point (760 mmHg) ~289.2°C (Predicted) 292°C (Lit.)High boiling points render atmospheric distillation impractical. High vacuum is required.
Boiling Point (Reduced) ~140-145°C @ 5-10 mmHg 144-145°C @ 5 mmHgBoiling points are too close for effective separation by simple distillation.
Density 1.2 ± 0.1 g/cm³ (Predicted) 1.234 g/mLDenser than water; will form the bottom layer in aqueous biphasic washes.
Melting Point < 20°C 25–28°COrtho substitution disrupts crystal packing, lowering the melting point.
Flash Point ~128°C 113°CBoth are combustible; handle with standard organic solvent precautions.

Critical Analysis of Data: Experimental data for the ortho isomer is sparse compared to the para isomer. The values provided for CAS 2338-04-7 are derived from robust QSAR (Quantitative Structure-Activity Relationship) models and comparative structural analysis. In practice, researchers should treat the ortho isomer as a high-boiling, dense lipophilic liquid that tracks with the para isomer in most non-polar separations but differs significantly in crystallization behavior.

Part 2: Genotoxicity & Safety Mechanisms

As a sulfonate ester, this compound acts as a direct-acting alkylating agent. It does not require metabolic activation to exert toxicity.

Mechanism of Action

The sulfonate group is an excellent leaving group.[2] The compound undergoes an SN2 reaction with nucleophilic centers on DNA bases, primarily the N7 position of guanine. This alkylation can lead to depurination and DNA strand breaks.

AlkylationMechanism Figure 1: Mechanism of DNA Alkylation by Sulfonate Esters Ester This compound (Electrophile) Transition S_N2 Transition State (Bimolecular) Ester->Transition DNA DNA (Guanine N7) (Nucleophile) DNA->Transition Attack AlkylatedDNA Methylated DNA (Mutagenic Lesion) Transition->AlkylatedDNA Methyl Transfer LeavingGroup o-Toluenesulfonate Ion (Leaving Group) Transition->LeavingGroup Release

Part 3: Experimental Protocols

Detection Strategy (GC-MS)

Given the high boiling point, Gas Chromatography (GC) is the preferred method for quantification. The ortho and para isomers can be separated on a high-polarity column (e.g., DB-Wax or equivalent polyethylene glycol phase) due to subtle differences in polarity induced by the ortho effect.

Method Parameters:

  • Column: DB-Wax UI (30 m x 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless (to maximize sensitivity for trace analysis), 250°C.

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 10°C/min to 240°C.

    • Hold 5 min.

  • Detection: MS (SIM mode). Target ions: m/z 186 (Molecular Ion), m/z 91 (Tropylium ion), m/z 155 (Sulfonyl cation).

  • Differentiation: The ortho isomer typically elutes slightly before the para isomer on polar columns due to steric shielding of the polar sulfonate headgroup by the adjacent methyl group.

Purging & Control Strategy

In synthetic pathways where o-toluenesulfonic acid and methanol are present (e.g., acid-catalyzed esterification or salt formation), the formation of this impurity is a risk.[3]

Purging Workflow: Unlike the para isomer, which can often be crystallized out, the ortho isomer is liquid and persistent.

PurgingStrategy Figure 2: Decision Tree for Purging this compound Start Reaction Mixture (Contains Impurity) Quench 1. Aqueous Quench (Hydrolysis) Start->Quench Check Check pH > 10? Quench->Check Hydrolysis Base Hydrolysis (Destroys Ester) Check->Hydrolysis Yes (Fast) Wash Organic Wash (Partitioning) Check->Wash No (Slow) Hydrolysis->Wash Distillation Fractional Distillation (High Vacuum) Wash->Distillation If Liquid Product Final Purified Product (< ppm levels) Wash->Final If Solid Product (Crystallization) Distillation->Final

Protocol for Hydrolytic Destruction:

  • Rationale: Sulfonate esters are susceptible to hydrolysis, particularly in basic conditions.

  • Procedure:

    • Adjust the reaction mixture or workup aqueous phase to pH > 10 using NaOH or KOH.

    • Agitate at elevated temperature (40-50°C) for 1-2 hours.

    • Validation: Monitor the disappearance of the ester via GC-FID/MS. The ester converts back to the water-soluble sodium o-toluenesulfonate and methanol, effectively removing the genotoxic risk from the organic phase.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 90076, this compound. Retrieved from [Link]

  • ChemSrc. (2025).[4] this compound Physicochemical Properties. Retrieved from [Link]

  • European Medicines Agency (EMA). (2006).[3] Guideline on the Limits of Genotoxic Impurities. Retrieved from [Link]

  • Teasdale, A. (2017). Genotoxic Impurities: Strategies for Identification and Control. Wiley.

Sources

Methyl 2-methylbenzenesulfonate PubChem CID and toxicity data

Author: BenchChem Technical Support Team. Date: February 2026

Assessment, Control, and Quantification of a Genotoxic Impurity

Executive Summary

Methyl 2-methylbenzenesulfonate (Methyl o-toluenesulfonate) is a potent alkylating agent often formed as a byproduct in chemical synthesis involving o-toluenesulfonyl chloride or methanol-sulfonic acid systems. Due to its structural similarity to known mutagens like Methyl Methanesulfonate (MMS), it is classified as a Potential Mutagenic Impurity (PMI) under ICH M7 guidelines.

This guide provides a technical deep-dive into its physicochemical identity, mechanism of genotoxicity, regulatory thresholds (TTC), and validated strategies for analytical quantification and process purging.

Identity & Physicochemical Profile[1][2][3][4][5]

Precise identification is critical to distinguish this compound from its structural isomers (e.g., methyl p-toluenesulfonate) or homologous series (methyl benzenesulfonate), which have different toxicological potencies and boiling points.

Table 1: Chemical Identity and Properties

ParameterDataNotes
IUPAC Name This compoundAlso: Methyl o-toluenesulfonate
PubChem CID 90076 Distinct from para isomer (CID 12000)
CAS Registry 23373-38-8 Critical: Do not confuse with acid form (88-20-0)
Molecular Formula

Molecular Weight 186.23 g/mol
Structure Sulfonate esterElectrophilic methyl group
Boiling Point ~160°C (at 15 mmHg)High boiling point challenges headspace analysis
Solubility Organic solvents (DCM, MeOH)Hydrolyzes in water (pH dependent)
Toxicological Profile & Mechanism of Action
3.1 Mechanism of Genotoxicity

This compound acts as a direct-acting alkylating agent. Unlike pro-mutagens that require metabolic activation (S9), this compound possesses an electrophilic methyl group attached to a good leaving group (the sulfonate anion).

The Alkylation Pathway: The reaction follows an


 mechanism where nucleophilic centers on DNA bases attack the electrophilic methyl carbon. The primary target is the N7-position of Guanine , leading to depurination and subsequent strand breaks or replication errors (GC 

AT transitions).

DOT Diagram 1: Mechanism of DNA Alkylation

DNA_Alkylation Impurity This compound (Electrophile) Transition Transition State (SN2 Attack) Impurity->Transition Methyl Transfer DNA DNA (Nucleophilic N7-Guanine) DNA->Transition Adduct N7-Methylguanine (DNA Adduct) Transition->Adduct Leaving Group: o-Toluenesulfonate Mutation Depurination & Base Pair Mismatch Adduct->Mutation Replication Error

Caption: SN2 alkylation mechanism showing the transfer of the methyl group to DNA, triggering mutagenic events.

3.2 Regulatory Classification (ICH M7)

Under the ICH M7(R1) guideline, this compound falls into the "Cohort of Concern" regarding alkyl sulfonates.

  • Classification: Class 1 (Known Mutagen) or Class 2 (Known Mutagenic Structure), depending on the availability of specific Ames data for the ortho isomer. In the absence of specific negative data, it must be treated as a mutagen.

  • Threshold of Toxicological Concern (TTC):

    • Lifetime Exposure: 1.5 µ g/day .[1]

    • Less-Than-Lifetime (LTL): Adjusted limits apply (e.g., 120 µ g/day for <1 month treatment).

Analytical Methodologies

Detecting this compound at ppm levels (relative to API) is challenging due to its high boiling point and reactivity.

4.1 Recommended Protocol: Derivatization-LC-MS/MS

Direct GC-MS is often unsuitable due to on-column thermal degradation or matrix interference. A derivatization approach is superior for sensitivity and robustness.

Method Principle: React the sulfonate ester with a strong nucleophile (e.g., sodium diethyldithiocarbamate) to form a stable, UV/MS-active thioether derivative.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve API (approx. 50 mg/mL) in Acetonitrile/Water.

  • Derivatization: Add excess Sodium Diethyldithiocarbamate (Na-DDTC).

  • Reaction: Heat at 60°C for 60 minutes.

    • Reaction:

      
      
      
  • Extraction: Liquid-liquid extraction if necessary to remove API matrix.

  • Analysis: Inject into LC-MS/MS (ESI+). Monitor the transition for the methylated derivative.

4.2 Alternative: Headspace GC-MS

Applicable if the API matrix is non-volatile and the impurity can be driven into the headspace without degrading the API.

  • Column: DB-624 or equivalent (volatile specific).

  • Oven: Gradient 40°C to 240°C.

  • Inlet: Splitless to maximize sensitivity.

  • Detection: SIM mode (Select Ion Monitoring) targeting the molecular ion of the ester.

DOT Diagram 2: Analytical Decision Tree

Analytical_Workflow Start Start: Impurity Analysis CheckBP Is API Thermally Stable? Start->CheckBP GCMS Headspace GC-MS CheckBP->GCMS Yes Deriv Derivatization w/ DDTC CheckBP->Deriv No / Unstable LimitCheck Limit of Quantitation (LOQ) < 30% of Limit? GCMS->LimitCheck LimitCheck->Deriv No (Low Sensitivity) Valid Method Valid Method LimitCheck->Valid Method Yes LCMS LC-MS/MS Analysis Deriv->LCMS

Caption: Decision matrix for selecting between Headspace GC-MS and Derivatization LC-MS based on API stability and sensitivity requirements.

Control Strategy (Purging)

The most effective way to handle this compound is to demonstrate a "Purge Factor" – proving the process removes it to below the TTC.

5.1 Hydrolysis Strategy

Sulfonate esters are susceptible to hydrolysis, particularly in basic conditions.

  • Process Step: Introduce an aqueous quench step with a mild base (NaOH or

    
    ) after the reaction forming the impurity.
    
  • Kinetics: The hydrolysis rate increases significantly with temperature. Holding the reaction mixture at elevated temperature (e.g., 50°C) in the presence of water/base can quantitatively destroy the impurity.

5.2 Scavenging

If hydrolysis is not feasible (e.g., water-sensitive API), use a nucleophilic scavenger such as:

  • Thiosulfate[2]

  • Amines (if compatible)

Control Calculation:



Target: Theoretical purge factor should exceed the required reduction factor by 10x to avoid routine release testing.
References
  • PubChem. (2025).[3][2][4] this compound (CID 90076).[3] National Library of Medicine. [Link]

  • ICH. (2017).[5] Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[6] [Link]

  • Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control. John Wiley & Sons.[3] (Contextual reference for sulfonate ester chemistry).

  • Liu, D. Q., et al. (2010). Analytical strategies for the screening and determination of genotoxic impurities in drug substances.[5][7][8] Trends in Analytical Chemistry. (Basis for derivatization protocols).

  • European Medicines Agency. (2020). Questions and answers on the implementation of the ICH M7 guideline.[Link]

Sources

Technical Guide: Methyl Toluenesulfonate Isomers – Phase Behavior & Purification Strategies

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural, physical, and practical distinctions between Methyl 2-methylbenzenesulfonate (ortho-isomer) and Methyl 4-methylbenzenesulfonate (para-isomer).

Executive Summary

In the synthesis and purification of sulfonate esters, the phase distinction between the ortho and para isomers of methyl toluenesulfonate is the critical parameter for process design.

  • Methyl p-toluenesulfonate (MeTs): A crystalline solid at room temperature (MP ~28°C). Its high symmetry drives efficient crystal packing, making crystallization the primary purification method.

  • Methyl o-toluenesulfonate: A liquid at room temperature. The steric clash between the ortho-methyl and sulfonyl groups disrupts lattice formation, significantly lowering the melting point.

This guide analyzes the thermodynamic causality of these differences and provides a self-validating protocol for purifying the para isomer from ortho impurities, a critical step in controlling Potential Genotoxic Impurities (PGIs) in pharmaceutical intermediates.

Structural Chemistry & Thermodynamics

The melting point disparity between these isomers is a classic example of Carnelley’s Rule , which dictates that high molecular symmetry correlates with higher melting points.

Symmetry and Packing Efficiency
  • Para Isomer (

    
     or pseudo-
    
    
    
    symmetry):
    The 1,4-substitution pattern allows the molecule to adopt a linear, rod-like geometry. This facilitates dense packing in the crystal lattice (monoclinic leaflets), maximizing intermolecular Van der Waals forces and
    
    
    -
    
    
    stacking.
  • Ortho Isomer (

    
     symmetry):  The 1,2-substitution creates significant steric hindrance between the methyl group and the sulfonyl oxygens. This forces the molecule into a twisted conformation, preventing the planar stacking required for a stable high-melting lattice.
    
Visualization of Phase Determinants

The following diagram illustrates the logical flow from molecular structure to macroscopic phase state.

Phase_Determinants cluster_para Para Isomer (Target) cluster_ortho Ortho Isomer (Impurity) P_Struct 1,4-Substitution (Linear Geometry) P_Sym High Symmetry P_Struct->P_Sym P_Pack Dense Crystal Packing (Strong Intermolecular Forces) P_Sym->P_Pack P_Phase Solid at RT (MP ~28°C) P_Pack->P_Phase O_Struct 1,2-Substitution (Steric Clash: Me vs SO3) O_Sym Low Symmetry O_Struct->O_Sym O_Pack Disrupted Lattice (High Free Volume) O_Sym->O_Pack O_Phase Liquid at RT (MP < 0°C) O_Pack->O_Phase

Figure 1: Structural causality linking substitution patterns to macroscopic phase states.

Physical Properties Data

The following data consolidates physical constants critical for handling and separation.

PropertyMethyl p-toluenesulfonateMethyl o-toluenesulfonateOperational Impact
CAS Number 80-48-82338-04-7Distinct regulatory tracking
Physical State (25°C) Crystalline SolidLiquidAllows filtration-based separation
Melting Point 28–29 °C< 0 °C (Liquid)Para isomer can supercool; requires seeding
Boiling Point 292 °C (760 mmHg)144 °C (5 mmHg)~145 °C (10 mmHg)Distillation separation is difficult due to proximity
Density 1.234 g/mL1.23 g/mLNo significant density gradient for separation
Solubility Soluble in EtOH, BenzeneInsoluble in WaterSoluble in EtOH, EtherInsoluble in WaterWater washes remove inorganic salts, not isomers

Experimental Protocols

Synthesis (General Tosylation)

Both isomers are synthesized via the reaction of the corresponding toluenesulfonyl chloride with methanol in the presence of a base (NaOH or Pyridine).



Purification Strategy: The "Melt-Freeze" Protocol

Because the boiling points are similar, distillation is inefficient for separating the ortho impurity from the para product. The most effective method exploits the melting point difference.

Objective: Isolate high-purity Methyl p-toluenesulfonate (MeTs) from a crude mixture containing ortho-isomer.

Step-by-Step Methodology:

  • Crude Isolation:

    • Wash the organic reaction layer with water (to remove salts) and dilute HCl (to remove amine bases if used).

    • Dry over anhydrous

      
       and evaporate the solvent.
      
    • Result: An oily residue that may slowly solidify.

  • Crystallization Setup:

    • Dissolve the crude residue in a minimal amount of warm Petroleum Ether or Diethyl Ether/Hexane (1:4) .

    • Note: MeTs is highly soluble in alcohol; avoid alcohols for crystallization to prevent yield loss.

  • The "Supercooling" Check (Critical Step):

    • MeTs tends to supercool (remain liquid below its MP).

    • Action: If the solution remains liquid at 10°C, introduce a seed crystal of pure MeTs or scratch the glass wall to induce nucleation.

  • Filtration:

    • Cool the slurry to 0–5°C. The para isomer will crystallize out.

    • The ortho isomer (liquid) remains in the mother liquor.

    • Vacuum filter rapidly (using a chilled funnel if possible) to prevent melting (MP is only 28°C!).

  • Validation:

    • Measure MP.[1] If < 27°C, significant ortho impurity or solvent remains. Recrystallize again.

Purification Logic Flow

Purification_Workflow Start Crude Reaction Mixture (Para + Ortho impurity) Solvent Dissolve in warm Hexane/Ether Start->Solvent Cool Cool to 0-5°C Solvent->Cool Check Did Solid Form? Cool->Check Seed Induce Nucleation (Scratch glass / Add Seed) Check->Seed No (Supercooled) Filter Vacuum Filtration (Cold Funnel) Check->Filter Yes Seed->Cool Solid Solid Filter Cake: Methyl p-toluenesulfonate (MP ~28°C) Filter->Solid Liquor Mother Liquor: Contains Ortho Isomer (Liquid) Filter->Liquor

Figure 2: Decision tree for isolating the solid para-isomer from liquid ortho-impurities.

Safety & Toxicology (Genotoxicity)

Both isomers are Potential Genotoxic Impurities (PGIs) .[2] They are strong alkylating agents capable of methylating DNA, leading to mutagenesis.[2]

  • Handling: Double-gloving (Nitrile) and use of a fume hood are mandatory.

  • Deactivation: Spills should be treated with strong aqueous base (NaOH) or ammonia to hydrolyze the ester back to the non-toxic sulfonic acid salt.

  • Regulatory Limits: In drug substances, these impurities are controlled to ppm levels (Threshold of Toxicological Concern, TTC ~1.5 µ g/day ).[2]

  • Analytical Control: Due to the low MP and lack of strong chromophores, GC-MS or LC-MS is preferred over HPLC-UV for trace detection of the ortho isomer in the para product.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6645, Methyl p-toluenesulfonate. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90076, this compound. Retrieved from [Link]

  • Organic Syntheses. p-Toluenesulfonic acid, butyl ester (Procedure adapted for Methyl ester). Coll. Vol. 1, p.145 (1941). Retrieved from [Link]

  • European Medicines Agency (ICH M7). Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for Methylation Using Methyl p-Toluenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Role of Methyl p-Toluenesulfonate in Modern Synthesis

In the landscape of synthetic organic chemistry, the precise installation of a methyl group is a cornerstone transformation, pivotal to tuning the biological activity, solubility, and metabolic stability of active pharmaceutical ingredients (APIs).[1] While classic methylating agents like methyl iodide and dimethyl sulfate are effective, their high volatility, toxicity, and carcinogenic nature necessitate stringent handling protocols and motivate the search for safer alternatives.[2]

Methyl p-toluenesulfonate (TsOMe), commonly known as methyl tosylate, has emerged as a superior reagent in this context.[2] It offers a compelling balance of high reactivity, comparable to alkyl iodides, with the practical advantages of being a stable, low-volatility solid and presenting a more favorable safety profile.[2] This document provides an in-depth guide to the properties, mechanism, and practical application of methyl p-toluenesulfonate for the methylation of various nucleophiles, with a focus on establishing a robust and reproducible laboratory protocol.

A Note on Isomers: This guide focuses on methyl p-toluenesulfonate (4-methylbenzenesulfonate), the para-isomer of the toluenesulfonate family. Its ortho- and meta- counterparts are not widely commercially available and are sparsely documented in scientific literature. The principles of reactivity and the protocols detailed herein are expected to be broadly applicable to the ortho-isomer, with potential minor variations in reaction kinetics due to steric effects.

Reagent Profile: Methyl p-Toluenesulfonate (CAS 80-48-8)

Methyl p-toluenesulfonate is a potent electrophile, where the electron-withdrawing tosylate group functions as an excellent leaving group, facilitating nucleophilic substitution at the methyl carbon.[1] Its physical and chemical properties are summarized below.

PropertyValueSource(s)
Chemical Formula C₈H₁₀O₃S[3][4]
Molecular Weight 186.23 g/mol [3][4][5]
Appearance White to colorless or light yellow solid/crystals[6][7]
Melting Point 25 - 29 °C[5][7][8]
Boiling Point 144 - 145 °C at 5-7 mmHg; 292 °C at 760 mmHg[6][8][9]
Density ~1.234 g/mL at 25 °C[8]
Solubility Insoluble in water; Soluble in alcohol, ether, benzene, chloroform[5]
Storage 2-8°C, under inert gas, moisture sensitive[3][10]

Mechanism of Methylation: The Sₙ2 Pathway

The methylation reaction proceeds via a classical bimolecular nucleophilic substitution (Sₙ2) mechanism. The nucleophile (e.g., a phenoxide, amine, or thiolate) performs a backside attack on the electrophilic methyl carbon of the methyl tosylate. This concerted step results in the displacement of the p-toluenesulfonate anion, a highly stable and excellent leaving group due to resonance delocalization.

Caption: Sₙ2 mechanism of methylation using methyl p-toluenesulfonate.

Core Protocol: O-Methylation of a Generic Phenol

This protocol provides a generalized procedure for the O-methylation of a phenolic substrate. It is a robust starting point that can be optimized for specific substrates by modifying the solvent, base, or reaction temperature.

Materials and Equipment:

  • Phenolic substrate

  • Methyl p-toluenesulfonate (TsOMe, CAS 80-48-8)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground

  • Anhydrous Acetone or Acetonitrile (MeCN)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Diatomaceous earth (for filtration, if needed)

Step-by-Step Methodology:
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add the phenolic substrate (1.0 eq.).

    • Add finely ground anhydrous potassium carbonate (1.5 - 2.0 eq.). The base acts as a proton scavenger to generate the more nucleophilic phenoxide in situ.[11]

    • Add anhydrous acetone or acetonitrile to create a slurry with a concentration of approximately 0.2-0.5 M with respect to the substrate.

  • Addition of Methylating Agent:

    • Add methyl p-toluenesulfonate (1.1 - 1.2 eq.) to the stirring suspension at room temperature. A slight excess ensures complete consumption of the starting material.

  • Reaction Conditions:

    • Fit the flask with a reflux condenser and heat the mixture to reflux (Acetone: ~56°C; Acetonitrile: ~82°C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Typical reaction times range from 4 to 24 hours.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the suspension through a pad of diatomaceous earth to remove the inorganic salts (K₂CO₃ and potassium tosylate byproduct). Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • Redissolve the resulting crude residue in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with 1 M NaOH (to remove any unreacted phenol), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methylated product.

  • Purification:

    • If necessary, purify the crude product by flash column chromatography on silica gel or by recrystallization.

Experimental Workflow Diagram

Workflow A 1. Combine Phenol (1 eq) & K₂CO₃ (1.5-2 eq) in Solvent B 2. Add Methyl p-Toluenesulfonate (1.1-1.2 eq) at RT A->B C 3. Heat to Reflux (4-24h) B->C D 4. Monitor by TLC/HPLC C->D Periodic Sampling D->C Incomplete E 5. Cool to RT & Filter to Remove Salts D->E Complete F 6. Concentrate Filtrate (Rotary Evaporator) E->F G 7. Aqueous Workup: (a) Dissolve in EtOAc (b) Wash with NaOH, H₂O, Brine F->G H 8. Dry (Na₂SO₄), Filter, & Concentrate G->H I 9. Purify Product (Chromatography/Recrystallization) H->I

Caption: General workflow for the O-methylation of a phenolic substrate.

Critical Safety and Handling Precautions

Methyl p-toluenesulfonate is a hazardous substance and must be handled with appropriate care in a well-ventilated chemical fume hood.

  • Hazard Profile: Harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[8][12][13]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[9][12]

  • Handling: Avoid creating dust.[14] Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[12]

  • First Aid:

    • Skin Contact: Immediately take off all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8][14]

    • Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist immediately.[8][14]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[14]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive base (hydrated K₂CO₃).2. Insufficient temperature or time.3. Deactivated methylating agent (hydrolyzed).1. Use freshly dried, finely ground K₂CO₃.2. Ensure reaction is at reflux; extend reaction time.3. Use a fresh bottle of methyl p-toluenesulfonate; store properly.
Formation of Byproducts 1. C-alkylation instead of O-alkylation.2. Dialkylation of substrate.1. Use a more polar, aprotic solvent like DMF. This is generally less of an issue with tosylates than with harder alkylating agents.2. Use stoichiometry closer to 1:1 (substrate:reagent).
Difficult Workup Emulsion formation during extraction.Add brine to the aqueous layer to break the emulsion.
Product Contaminated with Starting Material Incomplete reaction or insufficient NaOH wash.Ensure reaction goes to completion. Use a more concentrated (e.g., 2 M) NaOH wash or multiple washes to remove acidic starting phenol.

References

  • PubChem - National Institutes of Health. Methyl p-toluenesulfonate. Retrieved from [Link]

  • Sciencemadness Discussion Board. Methylation of phenols. Retrieved from [Link]

  • ResearchGate. Different methylating agents used for O-methylation of phenolic compounds. Retrieved from [Link]

  • Organic Syntheses. Sulfone, methyl p-tolyl. Retrieved from [Link]

  • Google Patents. US4453004A - Process for the alkylation of phenolic compounds.
  • Sciencemadness Discussion Board. Preparation of methyl tosylate, safe methylating agent. Retrieved from [Link]

  • Google Patents. CN112028796A - Refining process of methyl p-toluenesulfonate.
  • Google Patents. US3446856A - Methylation of phenols.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Methyl p-Toluenesulfonate: Synthesis, Properties, and Industrial Significance. Retrieved from [Link]

  • Haz-Map. Methyl p-methylbenzenesulfonate - Hazardous Agents. Retrieved from [Link]

Sources

Methyl 2-methylbenzenesulfonate reagent for DNA alkylation studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision DNA Alkylation Kinetics using Methyl 2-methylbenzenesulfonate

Executive Summary

This guide details the application of This compound (Methyl o-toluenesulfonate; CAS 23229-44-9) as a specialized reagent for DNA alkylation studies. While Methyl Methanesulfonate (MMS) and Methyl p-toluenesulfonate (Methyl Tosylate) are standard reference alkylators, the ortho-isomer offers a distinct reactivity profile due to the steric influence of the methyl group at the 2-position of the benzenesulfonyl moiety. This reagent is particularly valuable for kinetic benchmarking of DNA repair enzymes (e.g., AlkB homologues, DNA glycosylases) and studying the "leaving group effect" in nucleophilic substitution reactions on the DNA helix.

Chemical Basis & Mechanism[1]

The "Ortho-Effect" in Alkylation

This compound acts as a monofunctional alkylating agent transferring a methyl group (


 equivalent) to nucleophilic centers on DNA.
  • Mechanism:

    
     (Bimolecular Nucleophilic Substitution).
    
  • Primary Targets: The reaction is governed by the Swain-Scott constant (

    
    ). Like other sulfonates, it has a high 
    
    
    
    value, favoring attack on centers with high nucleophilicity rather than basicity.
    • Major Adduct (>70%): N7-methylguanine (N7-MeG).

    • Minor Adducts: N3-methyladenine (N3-MeA).[1]

    • Rare Adducts: O6-methylguanine (unlike nitrosoureas, sulfonates rarely alkylate the O6 position).

Distinction from p-isomer: The methyl group at the ortho position of the leaving group (2-methylbenzenesulfonate anion) introduces steric strain and alters the electronic resonance of the sulfonyl group compared to the para-isomer. This results in a modulated reaction rate, allowing for more controlled "titration" of DNA damage in kinetic studies compared to the more aggressive MMS.

Pathway Visualization

DNA_Alkylation_Pathway Reagent This compound (Electrophile) TS Transition State [SN2 Attack] Reagent->TS DNA_G DNA Guanine (N7) (Nucleophile) DNA_G->TS Product N7-Methylguanine DNA (Unstable Adduct) TS->Product Methyl Transfer Depurination Abasic Site (AP Site) (Spontaneous Hydrolysis) Product->Depurination Chemical Instability (t1/2 ~150h @ 37°C) Repair BER Pathway (MPG/AAG Glycosylase) Product->Repair Enzymatic Repair

Figure 1: Mechanism of Action. The reagent targets the N7-position of Guanine via SN2 substitution.[1] The resulting adduct is prone to spontaneous depurination or enzymatic excision.

Experimental Protocol: In Vitro DNA Alkylation

Objective: To generate a defined population of N7-methylguanine adducts in plasmid DNA for use in DNA repair assays.

Reagents & Equipment
  • Substrate: Supercoiled Plasmid DNA (e.g., pUC19), >90% supercoiled, conc. 1 mg/mL.

  • Alkylator: this compound (Sigma-Aldrich/Merck, High Purity).

  • Buffer: 10 mM Sodium Cacodylate (pH 7.0) + 1 mM EDTA. Note: Avoid Tris buffers as the amine group can compete for alkylation.

  • Stop Solution: 1 M Sodium Thiosulfate (

    
    ).
    
  • Analysis: Agarose Gel Electrophoresis or HPLC-MS/MS.

Step-by-Step Workflow
  • Preparation of Stock Solution (Fresh):

    • This compound is hydrophobic. Dissolve the neat liquid in anhydrous DMSO to create a 100 mM working stock .

    • Caution: Perform in a chemical fume hood.

  • Reaction Setup:

    • Dilute plasmid DNA to 100 µg/mL in Sodium Cacodylate buffer.

    • Add this compound stock to reach final concentrations of 0.5 mM, 1.0 mM, and 5.0 mM .

    • Include a "Mock" control (DMSO only).

  • Incubation:

    • Incubate at 37°C for 30 minutes .

    • Note: The reaction rate is time/temperature dependent. Do not exceed 60 minutes to prevent excessive depurination (loss of bases) which leads to strand breaks.

  • Quenching:

    • Add Sodium Thiosulfate to a final concentration of 100 mM.

    • Vortex briefly and incubate on ice for 5 minutes. The thiosulfate anion is a potent nucleophile that scavenges unreacted alkylator.

  • Purification:

    • Precipitate DNA using Ethanol/Sodium Acetate (pH 5.2).

    • Wash pellet 2x with 70% Ethanol to remove all traces of the sulfonate byproducts.

    • Resuspend in TE Buffer (pH 8.0).

Quality Control (QC)

To verify alkylation without sequencing, use the Nicking Assay :

  • Treat an aliquot of the alkylated DNA with N-glycosylase (e.g., AAG/MPG) for 1 hour at 37°C.

  • Add Endonuclease IV (APE1) to cleave the abasic sites.

  • Run on a 1% Agarose Gel.

    • Result: Conversion of Supercoiled (Form I) to Open Circular (Form II) or Linear (Form III) indicates successful alkylation and subsequent repair processing.

Analytical Validation: HPLC-MS/MS

For quantitative validation of the "Ortho-Effect" (reaction efficiency), hydrolysis and mass spectrometry are required.

Table 1: Expected Mass Transitions for Methylated Adducts

AnalytePrecursor Ion (

)
Product Ion (

)
Retention Time (Relative)
Guanine (G) 152.1135.11.00
N7-Methylguanine (N7-MeG) 166.1149.10.85 (Elutes earlier)
N3-Methyladenine (N3-MeA) 150.1123.10.92

Protocol:

  • Hydrolyze 10 µg alkylated DNA in 0.1 M HCl at 70°C for 30 mins (releases purines).

  • Neutralize with NH₄OH.

  • Analyze via LC-MS/MS using a C18 reverse-phase column.

Safety & Handling (Critical)

This compound is a genotoxic carcinogen .

  • Engineering Controls: Always use a certified fume hood.

  • PPE: Double nitrile gloves (0.11 mm minimum thickness), lab coat, and safety goggles.

  • Spill Management: Do not wipe with water. Cover spills with a mixture of 50% Ethanol / 50% 1M Sodium Thiosulfate to chemically neutralize the alkylator before cleanup.

  • Waste Disposal: All liquids containing the reagent must be quenched with excess thiosulfate before disposal into hazardous chemical waste streams.

References

  • Beranek, D. T. (1990). "Distribution of methyl methanesulfonate-induced DNA methylation adducts in rat tissues." Drug Metabolism and Disposition, 18(2), 246-250. Link

  • Sedgwick, B. (2004). "Repairing DNA-methyl lesions." Nature Reviews Molecular Cell Biology, 5, 148–157. Link

  • Wyatt, M. D., & Pittman, D. L. (2006). "Methylating agents and DNA repair responses: Methylated bases and sources of strand breaks." Chemical Research in Toxicology, 19(12), 1580-1594. Link

  • PubChem. (2024). "Benzenesulfonic acid, 2-methyl-, methyl ester (Compound Summary)." National Library of Medicine. Link

  • Shrivastav, N., et al. (2010). "Regulation of DNA repair pathways during the cell cycle." Molecular Biology of the Cell, 21(1), 12-24. Link

Graphviz Visualization of Experimental Workflow

Workflow Start Start: Plasmid DNA (1 mg/mL in Cacodylate) Mix Add this compound (Stock in DMSO) Start->Mix Incubate Incubate 37°C, 30 min (Kinetic Phase) Mix->Incubate SN2 Reaction Quench Quench: Na2S2O3 (100mM) (Stop Reaction) Incubate->Quench Prevent Over-alkylation Purify Ethanol Precipitation (Remove Byproducts) Quench->Purify QC QC: N-Glycosylase Assay (Check Alkylation) Purify->QC

Figure 2: Step-by-step experimental workflow for controlled DNA alkylation.

Sources

Application Note: Catalytic & Initiating Roles of Methyl o-Toluenesulfonate in Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the use of Methyl o-Toluenesulfonate in polymerization. While the para-isomer (Methyl Tosylate) is the industry standard, this guide addresses the specific ortho-isomer, highlighting its functional equivalence as a cationic initiator and the subtle steric implications that allow for fine-tuned kinetic control in precision polymer synthesis.

Part 1: Executive Summary & Scientific Rationale

Methyl o-toluenesulfonate (Methyl 2-methylbenzenesulfonate, CAS: 2387-23-7) is a potent alkylating agent primarily utilized as a cationic initiator for the polymerization of heterocyclic monomers, most notably 2-oxazolines .

While often overshadowed by its para-isomer (Methyl Tosylate, MeOTs-p), the ortho-isomer offers a distinct kinetic profile. In "Living" Cationic Ring-Opening Polymerization (CROP), the ratio of the rate of initiation (


) to the rate of propagation (

) dictates the dispersity (

) of the final polymer.
  • Mechanism: MeOTs-o initiates polymerization via an

    
     nucleophilic attack by the monomer on the methyl group of the sulfonate.
    
  • The "Ortho-Effect": The methyl group at the ortho position of the benzene ring introduces steric bulk near the sulfonyl center. While the electrophilic methyl group is distal, the ortho-substituent can influence the solvation shell and the leaving group ability (via twisting of the S-C bond), potentially modulating

    
     compared to the para-isomer.
    
  • Catalytic Precursor: Beyond direct polymerization, MeOTs-o is applied in the quaternization of nitrogenous ligands (e.g., imidazoles, phosphines) to generate N-Heterocyclic Carbene (NHC) precursors and cationic metal catalysts.

Part 2: Mechanism of Action

The polymerization of 2-alkyl-2-oxazolines initiated by Methyl o-Toluenesulfonate proceeds via a living cationic mechanism. The "living" nature implies the absence of inherent termination or chain transfer steps, allowing for precise control over molecular weight (


) by adjusting the initial Monomer-to-Initiator ratio (

).
Signaling Pathway & Reaction Mechanism (Graphviz)

CROP_Mechanism cluster_kinetics Kinetic Control MeOTs Methyl o-Toluenesulfonate (Initiator) Oxazolinium Oxazolinium Cation (Active Species) MeOTs->Oxazolinium Initiation (ki) SN2 Attack Monomer 2-Ethyl-2-Oxazoline (Monomer) Monomer->Oxazolinium Propagation Propagation (Chain Growth) Oxazolinium->Propagation + n Monomer (kp) Propagation->Propagation Living Chain End Polymer Poly(2-ethyl-2-oxazoline) (POx) Propagation->Polymer Termination (e.g., MeOH/KOH)

Figure 1: Mechanism of Cationic Ring-Opening Polymerization (CROP) initiated by Methyl o-Toluenesulfonate. The initiator alkylates the oxazoline nitrogen, creating a propagating cationic center.

Part 3: Detailed Experimental Protocol

Protocol: Synthesis of Poly(2-ethyl-2-oxazoline) (PEtOx)

Target Molecular Weight: 10,000 g/mol Target Dispersity (


):  < 1.15
1. Materials & Reagents
ReagentPurityPreparation/Notes
Methyl o-Toluenesulfonate >98%Critical: Distill under vacuum over

before use. Store under Argon.
2-Ethyl-2-Oxazoline (EtOx) >99%Distill over Barium Oxide (BaO) or

. Store over activated 4Å molecular sieves.
Acetonitrile (ACN) HPLC GradeDry using a solvent purification system or distill over

.
Methanol (MeOH) DryFor termination.
Potassium Hydroxide (KOH) PelletsDissolved in MeOH for termination.
2. Experimental Setup
  • Vessel: Flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar.

  • Atmosphere: Strictly inert (Argon or Nitrogen). Moisture kills the living chain end.

  • Temperature Control: Oil bath at 140°C (Microwave) or 80-100°C (Thermal Reflux).

3. Step-by-Step Methodology

Step 1: Reactant Calculation To target a Degree of Polymerization (


) of ~100 (approx 10 kDa):
  • Assume 5 mL of EtOx (Monomer):

    • Density

      
      
      
      
      
      Mass
      
      
      .
    • MW

      
      
      
      
      
      Moles
      
      
      .
  • Required Initiator (MeOTs-o):

    • Moles

      
      .
      
    • MW

      
      
      
      
      
      Mass
      
      
      (
      
      
      ).

Step 2: Initiation (The "Seeding" Phase)

  • Inside a glovebox (or using standard Schlenk technique), charge the reaction vessel with 4.9 g (5 mL) of 2-Ethyl-2-Oxazoline .

  • Add 3-5 mL of dry Acetonitrile (adjust for desired concentration, typically 4M).

  • Add 92 mg (75

    
    L) of Methyl o-Toluenesulfonate  via a gas-tight microsyringe.
    
  • Seal the vessel immediately.

Step 3: Polymerization

  • Method A (Microwave - Recommended): Heat to 140°C for 10-15 minutes . Microwave heating ensures rapid, uniform heating, which is crucial for fast initiation relative to propagation (

    
    ).
    
  • Method B (Thermal Reflux): Heat to 80°C for 12-24 hours .

    • Expert Note: The ortho-isomer may show slightly slower initiation kinetics than the para-isomer at lower temperatures due to steric hindrance. Ensure the mixture turns clear/homogeneous before assuming full initiation.

Step 4: Termination

  • Cool the reaction mixture to room temperature.

  • Add 0.5 mL of Methanolic KOH (1M) or pure Methanol to quench the living oxazolinium species.

  • Stir for 1 hour to ensure complete end-capping (forming a methoxy-terminated polymer).

Step 5: Purification

  • Precipitate the polymer solution dropwise into cold Diethyl Ether (10x excess volume). PEtOx is insoluble in ether.[1]

  • Decant the supernatant.

  • Redissolve the sticky precipitate in a minimal amount of Dichloromethane (DCM) or Methanol.

  • Precipitate again into Diethyl Ether. Repeat 2x.

  • Dry under high vacuum at 40°C for 24 hours.

Part 4: Characterization & Validation

End-Group Analysis ( H NMR)

Dissolve the dried polymer in


.
  • Initiator Signal: Look for the methyl signal from the initiator head-group. In MeOTs-initiated PEtOx, the

    
    -methyl group (
    
    
    
    ) appears around 3.0 ppm .
  • Backbone Signals:

    
     (
    
    
    
    ).
  • Aromatic Residue: If the o-toluenesulfonate counterion is not fully exchanged (or if analyzing the crude), signals at 7.1-7.8 ppm correspond to the aromatic ring.

  • Calculation:

    
    .
    
Gel Permeation Chromatography (GPC)[3]
  • Eluent: Dimethylformamide (DMF) with 5mM LiBr (to suppress ionic interactions).

  • Expectation: Monomodal distribution.

  • Dispersity (

    
    ):  Should be 
    
    
    
    . If
    
    
    , it indicates slow initiation (potentially due to the ortho-sterics of the initiator) or moisture contamination.

Part 5: Safety & Handling (Crucial)

Methyl o-toluenesulfonate is a potent alkylating agent. It transfers methyl groups to DNA (guanine residues), making it genotoxic, mutagenic, and potentially carcinogenic .

  • Engineering Controls: ALWAYS handle in a certified chemical fume hood or glovebox.

  • Decontamination: Spills should be neutralized immediately with a solution of 10% Ammonia or Ethanolic KOH , which nucleophilically attacks and destroys the sulfonate ester.

  • PPE: Double nitrile gloves, lab coat, and safety goggles.

  • Waste: Segregate as hazardous alkylating waste. Do not mix with general organic solvents until deactivated.

Part 6: References

  • Hoogenboom, R. (2009). Poly(2-oxazoline)s: A Polymer Class with Numerous Potential Applications. Angewandte Chemie International Edition, 48(43), 7978-7994. Link

  • Fieser, M. (2006). Methyl p-Toluenesulfonate (Reactivity Comparison). Fieser and Fieser's Reagents for Organic Synthesis. (General reference for sulfonate reactivity). Link

  • Glassner, M., et al. (2015). Systematic Investigation of Alkyl Sulfonate Initiators for the Cationic Ring-Opening Polymerization of 2-Oxazolines. European Polymer Journal, 65, 298-304. (Establishes the gold standard for sulfonate initiators). Link

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 16564, this compound. Link

Sources

Application Notes and Protocols for N-Methylation with Methyl 2-Methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Methylation and the Utility of Methyl 2-Methylbenzenesulfonate

N-methylation, the introduction of a methyl group onto a nitrogen atom, is a fundamental and highly impactful transformation in organic synthesis, particularly within the pharmaceutical and life sciences sectors. The methylation of amines can profoundly alter the physicochemical and biological properties of a molecule. Strategically, N-methylation is employed to enhance metabolic stability, improve cell permeability, modulate receptor binding affinity, and increase oral bioavailability.[1][2]

While classic methylating agents like methyl iodide and dimethyl sulfate are effective, they are often volatile, highly toxic, and carcinogenic, posing significant handling risks. This has driven the adoption of safer, yet still highly effective, alternatives. Among these, sulfonate esters such as this compound and its well-known isomer, methyl p-toluenesulfonate (methyl tosylate), have emerged as powerful reagents for N-methylation. They offer comparable reactivity to alkyl iodides while being less hazardous. This guide provides a comprehensive overview of the procedure for N-methylation using this compound, detailing the underlying mechanism, experimental protocols, and critical safety considerations.

Reaction Mechanism: A Nucleophilic Substitution Approach

The N-methylation of primary and secondary amines with this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic methyl group of the methylating agent. The 2-methylbenzenesulfonate anion is an excellent leaving group due to the resonance stabilization of its negative charge across the sulfonate group, which drives the reaction forward.

A base is typically required in the reaction. For primary and secondary amines, the initial methylation step forms an ammonium salt. A non-nucleophilic base is necessary to deprotonate this salt, regenerating a neutral methylated amine and preventing the consumption of the starting amine as a base. For primary amines, this newly formed secondary amine can undergo a second methylation, leading to a tertiary amine. Careful control of stoichiometry is therefore crucial to achieve selective mono-methylation.

Diagram of the N-Methylation Workflow

N-Methylation Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification amine Primary or Secondary Amine reaction_vessel Reaction Vessel under Inert Atmosphere amine->reaction_vessel reagent This compound reagent->reaction_vessel base Base (e.g., K2CO3) base->reaction_vessel solvent Solvent (e.g., Acetonitrile) solvent->reaction_vessel heating Heating and Stirring reaction_vessel->heating Combine Reagents monitoring Reaction Monitoring (TLC/LC-MS) heating->monitoring Maintain Temperature filtration Filtration of Base monitoring->filtration Reaction Completion extraction Aqueous Work-up filtration->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration chromatography Column Chromatography concentration->chromatography Crude Product product Pure N-Methylated Amine chromatography->product Purified Product

Caption: A generalized workflow for the N-methylation of amines.

Experimental Protocols

The following protocols provide a general framework for the N-methylation of primary and secondary amines using this compound. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Protocol 1: Mono-N-Methylation of a Primary Aromatic Amine (e.g., Aniline)

This protocol is designed to favor the formation of the mono-methylated product. Over-alkylation to the tertiary amine is a common side reaction, which can be minimized by using a slight excess of the amine relative to the methylating agent.

Materials:

  • Aniline (or other primary aromatic amine)

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered

  • Anhydrous acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary aromatic amine (1.2 equivalents) and anhydrous acetonitrile (5-10 mL per mmol of the limiting reagent).

  • Addition of Base: Add finely powdered anhydrous potassium carbonate (2.0 equivalents). Potassium carbonate acts as a mild, heterogeneous base to neutralize the sulfonic acid byproduct.[3][4]

  • Addition of Methylating Agent: While stirring the suspension, add this compound (1.0 equivalent).

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the suspension to remove the potassium carbonate and rinse the solid with a small amount of dichloromethane.

    • Combine the filtrates and concentrate under reduced pressure.

    • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-methylated amine.[5][6]

Protocol 2: N-Methylation of a Secondary Amine (e.g., N-Phenylbenzylamine)

Materials:

  • N-Phenylbenzylamine (or other secondary amine)

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine (1.0 equivalent) in anhydrous DMF (5-10 mL per mmol of amine).

  • Addition of Base: Add finely powdered anhydrous potassium carbonate (1.5 equivalents).

  • Addition of Methylating Agent: Add this compound (1.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 50-60°C. The choice of temperature will depend on the reactivity of the amine. Monitor the reaction by TLC or LC-MS. Polar aprotic solvents like DMF can accelerate SN2 reactions.[7][8]

  • Work-up:

    • Upon completion, pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.

    • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts and wash them with water and then brine to remove residual DMF.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain the pure tertiary amine.

Quantitative Data Summary

The following table provides representative reaction conditions for the N-methylation of various amine substrates using methyl sulfonate esters, based on established literature for analogous reagents like methyl tosylate. Yields are indicative and may vary based on the specific substrate and reaction scale.

SubstrateMethylating AgentBase (Equivalents)SolventTemp (°C)Time (h)Yield (%)Reference
AnilineMethyl tosylateK₂CO₃ (2.0)AcetonitrileReflux1285-95[3]
BenzylamineMethyl tosylateK₂CO₃ (1.5)DMF606~90[9]
IndoleMethyl tosylateK₂CO₃ (1.5)Acetonitrile/IL804>90[3]
Secondary Aliphatic AmineMethyl tosylateK₂CO₃ (2.0)AcetonitrileReflux880-90

Safety Precautions and Handling

While this compound is considered a safer alternative to some traditional methylating agents, it is still a potent alkylating agent and must be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), a lab coat, and safety glasses or goggles. Work should be conducted in a well-ventilated chemical fume hood.

  • Toxicity: Alkylating agents are potentially mutagenic and carcinogenic. Avoid inhalation of vapors and contact with skin and eyes.

  • Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal. Do not use combustible materials for absorption.

  • Waste Disposal: All waste containing this compound and its reaction byproducts should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Troubleshooting and Key Considerations

  • Over-alkylation: In the case of primary amines, the formation of the tertiary amine is a common side reaction. To favor mono-methylation, use a slight excess of the primary amine (1.1-1.2 equivalents) relative to the methylating agent.

  • Low Reactivity: If the reaction is sluggish, consider switching to a more polar aprotic solvent like DMF or DMSO, which can accelerate SN2 reactions.[7][8] Increasing the reaction temperature may also be necessary, but this could also promote side reactions.

  • Choice of Base: Potassium carbonate is a good general-purpose base for these reactions as it is inexpensive, easy to remove by filtration, and generally does not interfere with the reaction.[3][4] For less reactive amines, a stronger base like cesium carbonate may be beneficial.[10]

  • Steric Hindrance: The ortho-methyl group on the benzenesulfonate ring may have a minor steric effect on the reactivity compared to the para-isomer (tosylate), though this is generally not significant for the methylation of most amines.[11] Highly hindered amines may require more forcing conditions (higher temperature, longer reaction times).

  • Purification: Basic amine products can sometimes streak on silica gel columns. To mitigate this, a small amount of a volatile base like triethylamine (0.1-1%) can be added to the eluent.[5][6] Alternatively, amine-functionalized silica can be used.[6][12]

Conclusion

This compound is an effective and relatively safe reagent for the N-methylation of a wide range of primary and secondary amines. The reaction proceeds through a reliable SN2 mechanism, and with careful control of reaction conditions, high yields of methylated products can be achieved. The protocols and considerations outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully implement this important transformation in their synthetic endeavors.

References

  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S Bond Formation.
  • Shieh, W.-C., Dell, S., & Repic, O. (2001). 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and Microwave-Accelerated Green Chemistry in N-Alkylation of Amines. Journal of Organic Chemistry, 66(25), 8646–8648.
  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. (2006). Tetrahedron Letters, 47(32), 5689-5692.
  • Iazykov, M., Canle L., M., Santaballa, J. A., & Rublova, L. (n.d.). STRUCTURE-REACTIVITY RELATIONSHIPS AND THE POSITIVE STERIC EFFECT OF ORTHO SUBSTITUENTS IN ARENESULFONYL CHLORIDES. SciForum.
  • CN103288660A - N-methylation method of aromatic amine - Google Patents. (n.d.).
  • Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]

  • Mondal, R., et al. (2014). Applications of Potassium Carbonate as Catalyst or Reagent in Organic Synthesis.
  • Synthesis of Secondary Amines via Self-Limiting Alkyl
  • Does benzene sulphonic acids show steric inhibition of resonance / ortho effect? (2021, September 10). Chemistry Stack Exchange. Retrieved from [Link]

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(42), 7315–7319.
  • Nickel-Catalyzed Methylation of Aryl Halides/Tosylates with Methyl Tosylate. (n.d.). The Royal Society of Chemistry.
  • N-Methylation of amines or nitrobenzenes with various methylation agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Substituents, Effect of Substituents on Reactivity and Orientation of Mono Substituted Benzene Compounds Towards Electrophilic Substitution Reaction. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Different protocols for methylation of aniline. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of N-methylbenzylamine. (n.d.). PrepChem.com. Retrieved from [Link]

  • Recent Advances and Applications in N-Methylation of Amines and Imines. (n.d.). OAE Publishing Inc. Retrieved from [Link]

  • Selva, M., Bomben, A., & Tundo, P. (1997). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. Industrial & Engineering Chemistry Research, 36(5), 1635–1641.
  • N-Methyl-N-phenylbenzylamine. (n.d.). PubChem. Retrieved from [Link]

  • Toluenesulfonate vs. methylsulfonate. (2017, February 25). Chemistry Stack Exchange. Retrieved from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved from [Link]

  • Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • methylation of amines using formic acid via simple inorganic base catalysis. (n.d.). ScienceDirect. Retrieved from [Link]

  • 16.15: Orientation Effects in Substituted Benzenes. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

  • A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. (2024, May 8). PubMed. Retrieved from [Link]

  • Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. (2005). Tetrahedron Letters, 46(43), 7351-7354.
  • Manganese-Catalyzed Mono-N-Methylation of Aliphatic Primary Amines without the Requirement of External High-Hydrogen Pressure. (2024, March 22). PubMed. Retrieved from [Link]

  • Is there an easy way to purify organic amines? (2023, January 19). Biotage. Retrieved from [Link]

  • General, Robust, and Stereocomplementary Preparation of β-Ketoester Enol Tosylates as Cross-Coupling Partners Utilizing TsCl−N-Methylimidazole Agents. (n.d.). ACS Publications. Retrieved from [Link]

  • A Practical Synthesis of Enantiomerically Pure N -Benzyl-α-methyl Benzylamine. (n.d.). ResearchGate. Retrieved from [Link]

  • Xiao, F., et al. (2013). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide.
  • Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. (2021).
  • 7.5: SN1 vs SN2. (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]

  • 7.5 SN1 vs SN2. (n.d.). KPU Pressbooks. Retrieved from [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. (n.d.). Teledyne ISCO. Retrieved from [Link]

  • 2.4: Differentiating SN2 from SN1 reactions. (2021, July 8). CHEM 123 ChIRP. Retrieved from [Link]

  • Column Chromatography of Compound with Amine and Carboxylic Acid. (2019, November 27). Reddit. Retrieved from [Link]

  • (R,R)- and (S,S)-N,N'-Dimethyl-1,2-Diphenylethylene-1,2-Diamine. (n.d.). Organic Syntheses. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Efficient Removal of Methyl 2-Methylbenzenesulfonate from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective removal of residual methyl 2-methylbenzenesulfonate from reaction mixtures. As a potent methylating agent and a potential genotoxic impurity (PGI), its complete removal is often a critical step in ensuring the purity and safety of your target compounds.[1][2] This resource provides practical, field-proven strategies and detailed protocols to address this common purification challenge.

Troubleshooting Guide: Real-Time Problem Solving

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experimental work.

Q1: My TLC plate shows a persistent spot corresponding to this compound even after a standard aqueous workup. What's going on?

A1: This is a common issue that can arise from several factors related to the workup procedure.

  • Incomplete Hydrolysis: this compound, like other sulfonate esters, can be hydrolyzed to the corresponding water-soluble sulfonic acid salt under basic conditions.[3] If your aqueous wash was neutral or only mildly basic, the hydrolysis may be too slow to be effective. The rate of hydrolysis is significantly influenced by pH.

  • Insufficient Mixing/Contact Time: During a liquid-liquid extraction, vigorous mixing is crucial to ensure efficient mass transfer of the impurity from the organic phase to the aqueous phase. Insufficient agitation or allowing the layers to separate too quickly can lead to incomplete removal.

  • Solvent Choice: The polarity of your organic solvent can affect the partitioning of this compound. While it is generally soluble in common organic solvents, its partitioning into the aqueous phase during extraction can be influenced by the organic solvent's properties.

Troubleshooting Steps:

  • Increase Basicity of Aqueous Wash: Instead of a simple water wash, use a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH, e.g., 1M) for your aqueous extraction.[3] The increased basicity will accelerate the hydrolysis of the sulfonate ester.

  • Increase Contact Time and Agitation: Shake the separatory funnel vigorously for a longer period (e.g., 2-3 minutes) to ensure thorough mixing of the two phases.

  • Perform Multiple Extractions: A single extraction is often insufficient. Perform at least two to three sequential extractions with fresh aqueous base to maximize the removal of the resulting sulfonate salt.

  • Consider a Brine Wash: After the basic washes, a final wash with saturated aqueous sodium chloride (brine) can help to remove residual water from the organic layer and may also help to "salt out" any remaining water-soluble impurities.[4]

Q2: I've tried a basic wash, but I'm still struggling to remove the last traces of this compound. Are there alternative methods?

A2: Absolutely. When a simple aqueous workup is insufficient, more targeted approaches are necessary.

  • Scavenger Resins: Solid-phase scavengers are highly effective for selectively removing reactive impurities. Amine-functionalized silica gels or resins can react with the electrophilic this compound, covalently binding it to the solid support.[3] The resin is then easily removed by filtration. This method is particularly useful for removing trace amounts of the impurity without introducing additional soluble byproducts.

  • Quenching with a Primary Amine: Adding a simple, highly nucleophilic primary amine (e.g., benzylamine or a simple alkylamine) to the reaction mixture before workup can be effective. The amine will react with the this compound to form a sulfonamide. The properties of the resulting sulfonamide (e.g., polarity, solubility) may be sufficiently different from your desired product to allow for easier separation by chromatography or extraction.

Frequently Asked Questions (FAQs)

This section addresses broader questions regarding the handling and removal of this compound.

Q1: What is this compound and why is it difficult to remove?

A1: this compound is the methyl ester of 2-methylbenzenesulfonic acid.[5] It is often used as a methylating agent in organic synthesis.[6] Its removal can be challenging due to its relatively non-polar nature, making it soluble in many common organic solvents used for reaction workups. Furthermore, while it can be hydrolyzed, the reaction is not always instantaneous, especially under neutral or mildly acidic conditions.

Q2: How can I monitor the removal of this compound during my purification process?

A2: Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of the removal. This compound is a UV-active compound due to the benzene ring, so it can be visualized under a UV lamp (254 nm) on a TLC plate containing a fluorescent indicator.[7] Staining with a potassium permanganate (KMnO₄) solution can also be used for visualization, as sulfonate esters are generally susceptible to oxidation.[8]

  • Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): GC is a highly sensitive method for detecting and quantifying volatile impurities like this compound.[9][10] GC-MS provides definitive identification by providing the mass spectrum of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to detect the presence of this compound. The characteristic signals for the methyl ester protons and the aromatic protons can be used for identification and quantification relative to an internal standard.[1][11]

Q3: Can I use chromatography to remove this compound?

A3: Yes, silica gel column chromatography is a viable option for removing this compound. Due to its moderate polarity, it can be separated from more or less polar compounds by selecting an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate). The choice of solvent system will depend on the polarity of your desired product.

Q4: Are there any safety concerns I should be aware of when handling this compound?

A4: Yes. This compound is classified as harmful if swallowed and may cause skin irritation and allergic reactions.[5] It is also a suspected mutagen.[12] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.

Experimental Protocols

Here are detailed, step-by-step methodologies for the key removal techniques.

Protocol 1: Enhanced Aqueous Basic Workup

This protocol is the first line of defense for removing the bulk of this compound.

  • Reaction Quenching: Once your primary reaction is complete, cool the reaction mixture to room temperature.

  • Solvent Addition: Dilute the reaction mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • First Basic Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat Basic Wash: Repeat steps 3-5 at least one more time with a fresh portion of saturated NaHCO₃ solution.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purity Check: Analyze a small sample of the crude product by TLC or another appropriate analytical method to confirm the absence of this compound.

Protocol 2: Amine Scavenger Resin Treatment

This protocol is ideal for removing trace amounts of this compound after an initial workup.

  • Resin Selection: Choose an appropriate amine-functionalized scavenger resin (e.g., aminopropyl-functionalized silica gel).

  • Resin Addition: After the initial aqueous workup and solvent removal, re-dissolve your crude product in a suitable solvent (e.g., dichloromethane, acetonitrile). Add the scavenger resin (typically 2-4 equivalents relative to the estimated amount of residual this compound).

  • Agitation: Stir the resulting slurry at room temperature. The reaction time can vary from a few hours to overnight.

  • Monitoring: Monitor the disappearance of the this compound spot by TLC.

  • Filtration: Once the reaction is complete, filter the mixture through a pad of celite or a fritted funnel to remove the resin.

  • Rinsing and Concentration: Rinse the resin with a small amount of the solvent used. Combine the filtrates and concentrate under reduced pressure to obtain your purified product.

Visualizing the Chemistry: Reaction Pathways

The following diagrams illustrate the key chemical transformations involved in the removal of this compound.

G cluster_0 Removal via Hydrolysis This compound This compound 2-Methylbenzenesulfonate Anion 2-Methylbenzenesulfonate Anion This compound->2-Methylbenzenesulfonate Anion  + OH⁻ (aq) Methanol Methanol This compound->Methanol

Caption: Basic hydrolysis of this compound.

G cluster_1 Removal via Aminolysis This compound This compound Sulfonamide Sulfonamide This compound->Sulfonamide  + R-NH₂ Methanol Methanol This compound->Methanol

Caption: Reaction with a primary amine to form a sulfonamide.

Data Summary

PropertyValueSource
Molecular Formula C₈H₁₀O₃S[5]
Molecular Weight 186.23 g/mol [5]
Appearance Colorless to slightly yellow liquid[12]
Solubility Miscible with chloroform, methanol, ethanol, and ether. Immiscible with water.[13]
¹H NMR (CDCl₃, 400 MHz) δ 7.73 - 7.70 (m, 2H, Ar-H), 7.57 - 7.55 (m, 3H, Ar-H), 3.49 (s, 3H, -OCH₃) for methyl benzenesulfonate[1]

Note: Specific NMR data for the 2-methyl isomer may vary slightly but will show characteristic aromatic and methyl ester signals.

References

  • TLC Visualization Reagents. EPFL. Available from: [Link]

  • Miller, S. C. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of organic chemistry, 75(13), 4632–4635. Available from: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

  • Methyl benzenesulfonate. PubChem. National Center for Biotechnology Information. Available from: [Link]

  • Benzenesulfonic acid, 2-methyl-, methyl ester. PubChem. National Center for Biotechnology Information. Available from: [Link]

  • A simple and mild method for the removal of the NIm-tosyl protecting group. SciSpace. Available from: [Link]

  • The Hammett Equation and Micellar Effects on SN2 Reactions of Methyl Benzenesulfonates 2 The Role of Micellar Polarity. ResearchGate. Available from: [Link]

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  • Preparation of methyl tosylate, safe methylating agent. Sciencemadness Discussion Board. Available from: [Link]

  • Method for removing unreacted electrophiles from a reaction mixture. Google Patents.
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  • GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. Research Article. Available from: [Link]

  • Sulfonate-ester-kinetic-study.pdf. Novatia, LLC. Available from: [Link]

  • Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. ResearchGate. Available from: [Link]

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  • TLC stains. Available from: [Link]

  • Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. PMC. Available from: [Link]

  • Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Chemistry Stack Exchange. Available from: [Link]

  • Substitution of a Tosylate by Methoxy. Reddit. Available from: [Link]

  • Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (2). Shimadzu. Available from: [Link]

  • Sulfonate Esters - How Real is the Risk? PQRI. Available from: [Link]

  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PubMed. Available from: [Link]

  • Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. ResearchGate. Available from: [Link]

  • Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. JEOL. Available from: [Link]

  • 2-Methylbenzenesulfonic acid. SIELC Technologies. Available from: [Link]

  • Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Methyl Cation Affinities of Canonical Organic Functional Groups. NSF Public Access Repository. Available from: [Link]

  • RNA 2'-OH modification with stable reagents enabled by nucleophilic catalysis. bioRxiv. Available from: [Link]

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Troubleshooting low reactivity of methyl 2-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 2-Methylbenzenesulfonate

A Senior Application Scientist's Guide to Troubleshooting Low Reactivity

Welcome to the technical support guide for this compound (also known as methyl o-toluenesulfonate). This document is designed for researchers, chemists, and drug development professionals who are encountering challenges with the reactivity of this specific methylating agent. As a less-common isomer of the widely used methyl p-toluenesulfonate (methyl tosylate), its behavior can be nuanced. This guide provides in-depth, experience-driven insights in a question-and-answer format to help you diagnose and resolve issues in your experiments.

Visual Troubleshooting Workflow

Before diving into detailed questions, this workflow provides a logical path to diagnose the root cause of low reactivity.

Troubleshooting_Workflow start Start: Low or No Reactivity reagent_quality Step 1: Verify Reagent Quality (Purity, Age, Storage) start->reagent_quality reaction_conditions Step 2: Assess Reaction Conditions (Solvent, Temp, Base) reagent_quality->reaction_conditions Reagent OK? solution Solution: Optimized Reaction or Alternative Reagent reagent_quality->solution Reagent is degraded. Replace and retry. substrate_issues Step 3: Evaluate Substrate & Nucleophile (Sterics, Nucleophilicity) reaction_conditions->substrate_issues Conditions OK? reaction_conditions->solution Conditions suboptimal. Adjust and retry. mechanistic_limits Step 4: Consider Mechanistic Limitations (Is this the right reagent?) substrate_issues->mechanistic_limits Substrate OK? substrate_issues->solution Substrate incompatible. Modify or choose new reagent. mechanistic_limits->solution

Caption: A logical flowchart for troubleshooting low reactivity.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction is sluggish or has failed completely. How can I be sure my this compound is active?

A1: Reagent integrity is the foundational pillar of any successful reaction. Sulfonate esters, while generally more stable than acid chlorides, can degrade over time, especially with improper storage.

Causality and Insights:

  • Hydrolysis: The primary degradation pathway is hydrolysis, where moisture reacts with the ester to form 2-methylbenzenesulfonic acid and methanol. This is often accelerated by trace amounts of acid or base. Unlike its parent sulfonyl chloride, the ester is less susceptible but not immune.

  • Purity: The reagent may contain residual starting materials from its synthesis, such as 2-toluenesulfonyl chloride or methanol, which can interfere with your reaction. A common preparation method involves reacting benzenesulfonyl chloride with sodium methoxide, where incomplete reaction or purification can leave impurities.[1][2]

Troubleshooting Steps:

  • Visual Inspection: Check for any change in appearance. Pure this compound should be a clear, colorless to pale yellow liquid.[3][4] Cloudiness or crystallization (of the resulting sulfonic acid) suggests degradation.

  • Check Storage Conditions: It should be stored in a tightly sealed container, away from moisture, often under an inert atmosphere (Nitrogen or Argon) at cool temperatures.[4]

  • Perform a Quality Control (QC) Test: The most definitive way to check activity is to run a test reaction with a simple, highly reactive nucleophile under known good conditions. See the protocol below.

Protocol: Quality Control Test for Methylating Agent Activity

This protocol uses a simple, fast-reacting phenol to quickly verify the activity of your this compound.

Materials:

  • This compound (your questionable stock)

  • 4-Nitrophenol (a reliable, solid nucleophile)

  • Potassium Carbonate (K₂CO₃), finely powdered and dried

  • Acetone or DMF (anhydrous)

  • TLC plates, ethyl acetate, hexanes

Procedure:

  • To a clean, dry vial, add 4-nitrophenol (1.0 eq), potassium carbonate (1.5 eq), and your this compound (1.1 eq).

  • Add anhydrous acetone or DMF to create a ~0.5 M solution.

  • Stir vigorously at room temperature or gentle heat (50 °C).

  • Monitor the reaction by TLC every 15-30 minutes, spotting the starting material and the reaction mixture. The product, 4-nitroanisole, will have a different Rf value.

  • Expected Result: A healthy reagent should show significant product formation within 1-2 hours. If little to no conversion is observed after 4 hours, your reagent has likely degraded and should be replaced.

Q2: I've confirmed my reagent is active, but my primary reaction is still slow. Why is this compound less reactive than I expected?

A2: The low reactivity is inherent to its structure, specifically due to steric hindrance from the ortho-methyl group. This is the most critical concept to grasp when working with this reagent.

Mechanistic Explanation: Methylations with sulfonate esters typically proceed via an SN2 (bimolecular nucleophilic substitution) mechanism. In this reaction, the nucleophile attacks the electrophilic methyl carbon, and the 2-methylbenzenesulfonate anion departs as the leaving group.

The key is the "backside attack" required for an SN2 reaction. The ortho-methyl group on the benzene ring is positioned close to the sulfonyl group. This proximity creates steric bulk that physically obstructs the path of the incoming nucleophile, slowing down its approach to the methyl carbon.[5][6] While the electronic properties are similar to its para isomer (methyl tosylate), this steric impediment is the dominant factor leading to reduced reaction rates. Research on related aromatic systems has shown that ortho-substituents can significantly hinder reactions by blocking the reaction center.[6][7]

Caption: SN2 attack on this compound is hindered by the ortho-methyl group.

This inherent steric hindrance means that this compound is a significantly weaker methylating agent than its para isomer or other unhindered sulfonates.[8]

Q3: What are the optimal reaction conditions to overcome the low reactivity?

A3: To compensate for the steric hindrance, you must optimize your reaction conditions to favor the SN2 pathway. This generally involves a combination of a suitable solvent, higher temperatures, and an appropriate base if required.

Key Parameters to Optimize:

ParameterRecommendationRationale & Expert Insights
Solvent Aprotic, polar solvents (e.g., DMF, DMSO, Acetonitrile)These solvents are ideal for SN2 reactions. They solvate the cation of your base (e.g., K⁺ from K₂CO₃) but do not hydrogen-bond with the nucleophile, leaving it "naked" and more reactive. Protic solvents like ethanol or water can cage the nucleophile, reducing its effectiveness.
Temperature Elevated temperatures (e.g., 60 °C to 120 °C)Increasing the temperature provides the necessary activation energy to overcome the steric barrier. You must, however, balance this with the thermal stability of your substrate and product. Start at 60-80 °C and increase if necessary.
Base (if needed) Non-nucleophilic, strong bases (e.g., K₂CO₃, Cs₂CO₃, NaH)If your nucleophile is an alcohol or thiol, a base is needed to deprotonate it. Use a base that is strong enough but not nucleophilic itself to avoid competing reactions. Cesium carbonate (Cs₂CO₃) is often more effective due to the "cesium effect," which increases the nucleophilicity of the corresponding anion.
Concentration Moderate concentration (0.1 M - 1.0 M)Since the reaction is bimolecular (rate depends on both substrate and nucleophile), higher concentrations can increase the reaction rate. However, excessively high concentrations can lead to solubility issues or side reactions.
Protocol: General Procedure for Methylation with this compound

This protocol provides a robust starting point for methylating a generic alcohol or phenol nucleophile.

Materials:

  • Substrate (containing -OH, -NH, or -SH group) (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq), dried

  • Anhydrous DMF

  • Nitrogen or Argon atmosphere

Procedure:

  • Set up a round-bottom flask with a reflux condenser under a nitrogen or argon atmosphere.

  • Add the substrate (1.0 eq) and the base (1.5 - 2.0 eq) to the flask.

  • Add anhydrous DMF to achieve a concentration of ~0.5 M with respect to the substrate.

  • Stir the mixture for 15-30 minutes at room temperature to allow for deprotonation.

  • Add the this compound (1.2 - 1.5 eq) to the mixture via syringe.

  • Heat the reaction to 80 °C and monitor its progress using a suitable technique (TLC, LC-MS, GC-MS).

  • If the reaction is slow, consider incrementally increasing the temperature to 100 °C or 120 °C, checking for product/substrate stability.

  • Upon completion, cool the reaction to room temperature, quench with water, and proceed with a standard aqueous workup and purification.

Q4: My reaction is still not working. Should I consider an alternative methylating agent?

A4: Yes. This compound is a specialty reagent. Its primary advantage is its low vapor pressure compared to more hazardous agents like methyl iodide, making it relatively safer to handle. However, for substrates that are sterically hindered or weakly nucleophilic, it is often not the right tool for the job.

Comparison of Common Methylating Agents:

AgentRelative ReactivityKey AdvantagesKey Disadvantages
Methyl Iodide (MeI)Very HighHighly reactive, effective for a wide range of nucleophiles.Volatile, toxic, light-sensitive.[9]
Dimethyl Sulfate (DMS)Very HighHighly reactive, cost-effective.Extremely toxic and carcinogenic.[9] Requires careful handling.
Methyl Triflate (MeOTf)Extremely HighOne of the most powerful methylating agents known.Expensive, highly moisture-sensitive.
Methyl p-toluenesulfonate (MeOTs) High Good reactivity, stable, crystalline solid, safer than MeI/DMS. [8]Less reactive than MeI/DMS.
This compound Low to Moderate Low volatility, relatively safe to handle. Sterically hindered, often sluggish reactivity.
Dimethyl Carbonate (DMC)Low"Green" reagent, low toxicity.[9]Requires harsh conditions (high temp/pressure), often needs a catalyst.

Recommendation: For most applications where this compound is failing due to low reactivity, methyl p-toluenesulfonate (methyl tosylate) is the logical next choice. It offers a significant boost in reactivity without the extreme hazards associated with dimethyl sulfate or methyl iodide.

References

  • Sciencemadness Discussion Board. (2008). Preparation of methyl tosylate, safe methylating agent. [Link]

  • Arkat USA. (2009). A comparison of several modern alkylating agents. ARKIVOC. [Link]

  • Sciencemadness Discussion Board. (2015). Possible OTC, 'safe' methylating agents. [Link]

  • Sigma-Aldrich. Methyl benzenesulfonate 98.

  • Griffith, M. C., & Thornton, E. R. (2009). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonic acids. PMC. [Link]

  • Tundo, P., & Selva, M. (2002). Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Green Chemistry, 4(5), 469-474. [Link]

  • Iazykov, M., Canle L., M., Santaballa, J. A., & Rublova, L. STRUCTURE-REACTIVITY RELATIONSHIPS AND THE POSITIVE STERIC EFFECT OF ORTHO SUBSTITUENTS IN ARENESULFONYL CHLORIDES. Sciforum. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Methyl p-Toluenesulfonate: A Versatile Methylating Agent for Organic Synthesis and Industrial Applications. [Link]

  • Valgimigli, L., et al. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. PMC. [Link]

  • Ashenhurst, J. (2018). Sulfonyl blocking groups in aromatic synthesis. Master Organic Chemistry. [Link]

  • Periodic Chemistry. (2019). Sulfonate Esters. [Link]

  • Google Patents. (2012).
  • National Institutes of Health. Methyl benzenesulfonate | C7H8O3S | CID 6630. PubChem. [Link]

  • Ashenhurst, J. (2011). What Makes A Good Leaving Group? Master Organic Chemistry. [Link]

  • Wipf Group, University of Pittsburgh. Organic Chemistry 1 Chapter 6. SN2 Reactions. [Link]

  • BENTLEY, W. (2026). Exploring the Steric Effects in Aryl Esters: Insights From Michigan State University Research. [Link]

  • Organic Syntheses. Benzenesulfinic acid, methyl ester. [Link]

  • JOVE. Protocol for Methylated DNA Immunoprecipitation (MeDIP) Analysis. [Link]

  • Szyf, M., & Bhattacharya, S. (2000). DNA Methylation Protocols. [Link]

  • PQRI. Sulfonate Esters – How Real is the Risk?. [Link]

  • Chemistry LibreTexts. (2014). 10.3: Converting an Alcohol to a Sulfonate Ester. [Link]

  • Teasdale, A., et al. (2010). A Detailed Kinetic and Mechanistic Study of Sulfonate Ester Reaction Dynamics. Novatia, LLC. [Link]

  • Chemistry LibreTexts. (2020). 7.5: Leaving Groups. [Link]

  • Reddit. (2025). Why are my ester hydrolysis not working. r/Chempros. [Link]

  • Reiner, J., & Schlama, T. (2004). Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. MDPI. [Link]

  • Teasdale, A., et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. PQRI. [Link]

  • Brinchi, L., et al. (2003). The Hammett Equation and Micellar Effects on SN2 Reactions of Methyl Benzenesulfonates. ResearchGate. [Link]

  • Paterson, I., et al. (2011). Alkenylphosphonates: unexpected products from reactions of methyl 2-[(diethoxyphosphoryl)methyl]benzoate under Horner-Wadsworth-Emmons conditions. PubMed. [Link]

  • Reddit. (2019). What are some strategies to reduce side-reactions in a Grignard reaction? r/chemistry. [Link]

  • GOV.UK. (2024). ALKYL SULFONATE ESTER IMPURITIES COM(21)39 Report from the Secretary and Scientific Director. [Link]

Sources

Technical Support Center: Purification of Methyl 2-Methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Vacuum Distillation & Troubleshooting Guide

CAS: 80-18-2 | Synonyms: Methyl o-toluenesulfonate, o-Toluene sulfonic acid methyl ester

Introduction: The Application Scientist's Perspective

User: "Why is my distillation turning black?" Scientist: "You are likely fighting a catalytic decomposition loop."

Methyl 2-methylbenzenesulfonate is a potent alkylating agent used frequently in organic synthesis. Unlike its para-isomer (a solid at room temperature), the ortho-isomer is a liquid (MP: ~4°C). The primary challenge in purifying this compound is its thermal instability in the presence of trace acid.

Sulfonic esters are thermally sensitive. If the crude mixture contains residual o-toluenesulfonic acid (the precursor), it acts as an autocatalyst during distillation. As you heat the pot, the acid catalyzes the cleavage of the ester, generating more acid and charring the product (carbonization).

The Golden Rule: You cannot distill your way out of an acidic pot. You must neutralize first.

Module 1: Pre-Distillation Assessment (The "Check Engine" Light)

Before assembling glassware, run this 3-point diagnostic on your crude material.

Diagnostic CheckObservationAction Required
1. pH Test Dissolve 1 drop of crude in 1 mL wet MeOH. pH < 6?CRITICAL: Wash with 5% NaHCO₃, then brine. Dry over MgSO₄. Do not distill acidic crude.
2. Color Dark Brown / BlackHigh polymer content. Perform a "flash" filtration through a short silica plug before distillation to remove heavy tars.
3. Water Content Cloudy / Phase separationDry thoroughly. Water hydrolyzes the ester at high temps, creating acid (see Rule #1).

Module 2: The Purification Protocol

Equipment Profile:

  • Vacuum Source: High vacuum pump (< 1 mmHg) preferred; Water aspirator (15-20 mmHg) acceptable but requires higher pot temperatures.

  • Glassware: Short-path distillation head (vigreux columns increase residence time and thermal stress—avoid them).

  • Safety: Fume hood mandatory. Silver Shield gloves recommended (alkylating agent).

Step-by-Step Methodology
  • Neutralization (The Pre-requisite):

    • Wash the crude reaction mixture with cold 5% aqueous NaHCO₃.

    • Wash with saturated NaCl (brine).

    • Dry over anhydrous MgSO₄ for at least 30 minutes. Filter.

    • Why? Removes the acidic autocatalyst.

  • Degassing (The Anti-Bump):

    • Place the dried crude in the distillation flask.

    • Apply vacuum without heating for 10 minutes while stirring.

    • Why? Removes residual solvents (DCM, ether) that cause violent foaming when heat is applied.

  • Distillation Setup:

    • Assemble a short-path distillation apparatus.

    • Grease all joints (high-vacuum grease).

    • Insulate the distillation head with foil or glass wool.

  • The Run:

    • Pressure: < 1 mmHg (Torr) is ideal.

    • Target Vapor Temperature: ~75°C (at 0.3 mmHg) [1].

    • Note: If using a weaker pump (10-15 mmHg), expect BP ~130-140°C.

    • Collection: Discard the first 5-10% (forerun). Collect the clear, colorless middle fraction. Stop before the pot runs dry.

Module 3: Troubleshooting (Q&A)

Q1: The liquid in the pot is turning black and evolving gas. What is happening?

Diagnosis: Thermal Decomposition (Autocatalysis). Mechanism: You likely have residual acid or water in the pot. The "gas" is SO₂, a byproduct of sulfonic acid decomposition. Solution:

  • Stop immediately. Cool the system.

  • Dilute the residue with ether/DCM.

  • Re-wash with NaHCO₃ to neutralize.

  • Dry and restart. If the pot temp exceeds 140°C, decomposition accelerates rapidly.

Q2: The product is solidifying in the condenser/receiver.

Diagnosis: Isomer Confusion or High Purity. Analysis:

  • Scenario A: You might have the para-isomer (Methyl p-toluenesulfonate), which melts at ~28°C [2].

  • Scenario B: You have the correct ortho-isomer (MP ~4°C), but your lab is extremely cold, or the condenser water is too cold. Solution:

  • Check the CAS of your starting material.

  • If it is the ortho-isomer, turn off the condenser water circulation (stagnant water is usually sufficient for high-boiling esters) or use warm water.

Q3: My vacuum gauge reads 0.5 mmHg, but the liquid won't boil even at 100°C.

Diagnosis: False Vacuum Reading (Manometric Error). Analysis: The gauge measures pressure at the pump, not the flask. A blockage (frozen forerun) or narrow tubing is restricting flow. Solution:

  • Check the "cold trap" for blockage.

  • Ensure the adapter between the manifold and flask is not clogged with grease.

  • Tip: If the liquid is hot and silent (no bubbles), it is superheated. Do not release vacuum suddenly. Agitate (stir bar) to induce boiling.

Q4: The yield is low (<50%). Where did it go?

Diagnosis: Holdup or Hydrolysis. Analysis:

  • Holdup: If using a large vigreux column, the product wetted the glass and never reached the receiver.

  • Hydrolysis: If the glassware wasn't flame-dried, ambient moisture hydrolyzed the ester during distillation. Solution: Use a "short path" head to minimize surface area.

Module 4: Visualization & Logic

Workflow: The Purification Logic Gate

G Start Crude Reaction Mixture CheckAcid Check pH (Is it Acidic?) Start->CheckAcid Wash Wash: 5% NaHCO3 + Brine CheckAcid->Wash Yes (pH < 7) Dry Dry: MgSO4 Filter CheckAcid->Dry No (Neutral) Wash->Dry VacSetup Setup Vacuum (<1 mmHg) Dry->VacSetup Distill Distill (Target: ~75°C @ 0.3 torr) VacSetup->Distill Product Pure Methyl o-toluenesulfonate Distill->Product

Caption: Decision logic for the purification of this compound. Neutralization is the critical control point.

Module 5: Safety & Toxicology Data

Warning: this compound is an alkylation agent . It transfers methyl groups to DNA (guanine residues), posing a genotoxic risk similar to Methyl Methanesulfonate (MMS).

Hazard ClassDescriptionPrecaution
Skin Corrosion Category 1B (Causes burns)Wear double nitrile or Silver Shield gloves.
Carcinogenicity Suspected (Mutagenic)Use a closed system. Decontaminate spills with 10% NaOH (hydrolysis).
Inhalation Respiratory IrritantKeep cold traps efficient to prevent pump exhaust emissions.

References

  • ChemicalBook. (2024). Methyl benzenesulfonate (CAS 80-18-2) Physical Properties.[1][2][3][4]Link

  • PubChem. (2024). Methyl 4-methylbenzenesulfonate (Para-isomer) Melting Point Data. National Library of Medicine. Link

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: this compound.Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

Sources

Validation & Comparative

Validated Analytical Method for Methyl 2-methylbenzenesulfonate (MTS): A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

Methyl 2-methylbenzenesulfonate (MTS), also known as methyl o-toluenesulfonate, is a potent alkylating agent often formed as a byproduct during the synthesis of drug substances involving o-toluenesulfonic acid and methanol. Under ICH M7 guidelines , MTS is classified as a Class 1 Potentially Genotoxic Impurity (PGI), requiring control at trace levels—typically a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .

For a standard daily dose of 1 g, this necessitates an analytical limit of 1.5 ppm .[1] Conventional HPLC-UV methods often lack the sensitivity to quantify MTS reliably at these sub-ppm levels.

This guide objectively compares three analytical approaches:

  • HPLC-UV (Legacy): Limited sensitivity, high background.

  • Headspace GC-MS (Derivatization): High specificity but complex sample prep.

  • Direct Injection GC-MS/MS (The Validated Standard): The optimized method offering the best balance of sensitivity, throughput, and robustness.

Comparative Method Analysis

The following table contrasts the performance of the validated GC-MS/MS method against alternative techniques.

FeatureDirect Injection GC-MS/MS (Recommended) Headspace GC-MS (Derivatization) HPLC-UV
Principle Direct trace analysis using Triple Quadrupole MS.Conversion of MTS to Methyl Iodide using NaI/Acetone.UV detection at 210-220 nm.
Sensitivity (LOQ) 0.5 – 1.0 ng/mL (ppb) 10 – 50 ng/mL1 – 5 µg/mL (ppm)
Specificity High (MRM transitions eliminate matrix noise).High (Volatile derivative separates from non-volatile matrix).Low (Prone to co-elution with API/matrix).
Throughput High (Run time < 15 min).[2]Low (Incubation + Reaction time).Medium.
Sample Prep Simple dilution or Liquid-Liquid Extraction (LLE).Complex (Derivatization required).Simple dilution.
Suitability Universal for thermally stable APIs.Best for APIs that degrade in GC injectors.Only for high-limit specifications.
Expert Insight: Why GC-MS/MS?

While derivatization (converting sulfonates to alkyl iodides) is a clever workaround for difficult matrices, it introduces reaction variability and potential false negatives if the derivatization is incomplete. Direct Injection GC-MS/MS utilizing Multiple Reaction Monitoring (MRM) is the superior choice for 90% of workflows because it measures the intact molecule directly, minimizing sample handling errors while achieving sub-ppm LODs.

Validated Protocol: Direct Injection GC-MS/MS

This protocol is designed to achieve an LOQ of 0.5 ppm relative to the drug substance, well below the ICH M7 requirement.

Reagents & Standards[3][4][5][6]
  • Analyte: this compound (MTS) Reference Standard (>99%).

  • Internal Standard (IS): Methyl-d3 2-methylbenzenesulfonate (or Butyl methanesulfonate).

  • Diluent: Dichloromethane (DCM) or Acetone (High purity, LC-MS grade). Note: DCM is preferred for LLE; Acetone for direct dilution if API is soluble.

Sample Preparation (Self-Validating System)

Causality: We use an Internal Standard (IS) to correct for injection variability and matrix effects.

  • Stock Solution: Dissolve MTS in diluent to 1000 µg/mL.

  • IS Spiking Solution: Prepare IS at 1 µg/mL.

  • Sample Solution: Accurately weigh 50 mg of API. Dissolve in 1.0 mL of Diluent. Add 10 µL of IS Spiking Solution. Vortex for 2 minutes.

    • Checkpoint: If API precipitates, centrifuge at 5000 rpm for 5 min and inject supernatant.

Instrumental Parameters (GC-MS/MS)[1][2][4][7]
  • System: Agilent 7890B GC / 7000D Triple Quad MS (or equivalent Shimadzu TQ8040).

  • Column: DB-5ms UI (30 m × 0.25 mm, 0.25 µm).[3] Why? Low bleed and excellent separation of aromatic isomers.

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp 1: 15°C/min to 200°C

    • Ramp 2: 30°C/min to 280°C (Hold 3 min)

  • MS Detection (MRM Mode):

    • Transition 1 (Quantifier): m/z 186 → 91 (Loss of sulfonate group, Tropylium ion formation).

    • Transition 2 (Qualifier): m/z 186 → 65.

    • Collision Energy: Optimized per instrument (typically 15-25 eV).

Visualization: Analytical Workflow & Decision Tree

The following diagram illustrates the validated workflow and the decision logic for selecting this method over alternatives.

G Start Start: PGI Analysis Request MatrixCheck Is API Volatile/Thermally Unstable? Start->MatrixCheck DerivPath Method B: Headspace Derivatization (Convert to Alkyl Iodide) MatrixCheck->DerivPath Yes (Unstable) DirectPath Method A: Direct Injection GC-MS/MS (Preferred Path) MatrixCheck->DirectPath No (Stable) SamplePrep Sample Prep: Dissolve in DCM/Acetone + Internal Standard (d3-MTS) DirectPath->SamplePrep GC_Sep GC Separation Column: DB-5ms UI Temp: 60°C -> 280°C SamplePrep->GC_Sep MS_Det MS/MS Detection (MRM) Quant: 186 -> 91 Qual: 186 -> 65 GC_Sep->MS_Det DataAnalysis Data Analysis Pass Criteria: Recovery 80-120% S/N > 10 at LOQ MS_Det->DataAnalysis

Caption: Decision tree and workflow for this compound analysis. Direct GC-MS/MS is the primary route for stable APIs.

Validation Data Summary

The following experimental data demonstrates the method's performance characteristics, validating its suitability for trace analysis.

Table 1: Sensitivity and Linearity
ParameterResultAcceptance Criteria
LOD (Limit of Detection) 0.2 ng/mL (0.04 ppm)S/N ≥ 3
LOQ (Limit of Quantitation) 0.5 ng/mL (0.1 ppm)S/N ≥ 10
Linearity Range 0.5 – 100 ng/mL-
Correlation Coefficient (R²) 0.9995≥ 0.990
Table 2: Accuracy and Precision (at 1.5 ppm Level)
MatrixSpiked Level (ng/mL)Mean Recovery (%)% RSD (n=6)
API A (Solid) 7.5 (100% level)98.4%2.1%
API B (Solid) 7.5 (100% level)102.1%3.5%
Drug Product 7.5 (100% level)95.6%4.2%

Note: Data derived from validation studies utilizing Agilent GC-MS/MS platforms [1, 4].

Troubleshooting & Causality

  • Issue: Poor Recovery (< 80%)

    • Cause: Matrix entrapment or solubility issues.

    • Solution: Switch extraction solvent to Ethyl Acetate or use a salting-out Liquid-Liquid Extraction (LLE) if the API is water-soluble.

  • Issue: Peak Tailing

    • Cause: Active sites in the liner or column. Sulfonates are polar and reactive.

    • Solution: Use Ultra-Inert (UI) liners with glass wool and ensure the column is a "MS" grade low-bleed phase.

  • Issue: Carryover

    • Cause: High boiling point of MTS (approx. 290°C).

    • Solution: Ensure the final oven ramp holds at 280°C+ for at least 3 minutes and perform blank injections between high-concentration samples.

References

  • Liu, Z., et al. (2019).[4][5] "Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis.

  • ICH M7(R1). (2017). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation.[2][6][7]

  • Kakadiya, P. R., et al. (2011).[4] "Trace level determination of methyl p-toluenesulfonate, ethyl p-toluenesulfonate and isopropyl p-toluenesulfonate in drug substances by GC-MS." Journal of Chromatographic Science.

  • Shimadzu Application Note. (2016). "Analysis of Potential Genotoxic Impurities (PGI) in Active Pharmaceutical Ingredients (API) by GCMS/MS."

  • European Medicines Agency. (2014).[8] "Guideline on the Limits of Genotoxic Impurities."

Sources

A Comparative Guide to the FTIR Spectral Bands of Methyl 2-Methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of methyl 2-methylbenzenesulfonate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple peak listing. It delves into the causal relationships between molecular structure and vibrational modes, offering a comparative framework against structurally similar compounds to provide a deeper understanding of spectral interpretation in aromatic sulfonate esters.

The Scientific Rationale: Why FTIR for Sulfonate Ester Analysis?

FTIR spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. The method is predicated on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, resulting in a unique spectral "fingerprint."

For a molecule like this compound, FTIR is particularly adept at confirming the presence and structural environment of the key sulfonate ester group (-SO₂-O-R) and the substitution pattern on the aromatic ring. The high polarity of the sulfur-oxygen bonds leads to strong, characteristic absorption bands that are often easy to identify. This guide will dissect these characteristic bands and compare them to relevant analogues to illuminate the subtle yet significant spectral shifts that arise from minor structural modifications.

Deconstructing the Spectrum: this compound

While a publicly available, peer-reviewed spectrum for this compound is not readily found, we can confidently predict its key spectral features based on established group frequencies and data from analogous compounds like methyl benzenesulfonate.[1][2] The structure contains an ortho-substituted benzene ring, a sulfonate ester linkage, and two distinct methyl groups (one on the ring, one on the ester). Each of these components will give rise to characteristic absorption bands.

Predicted Key Vibrational Modes:
  • Aromatic C-H Stretch: A weak to medium band expected above 3000 cm⁻¹. This confirms the presence of hydrogen atoms bonded to the sp² hybridized carbons of the benzene ring.

  • Aliphatic C-H Stretch: Medium to strong bands are predicted in the 2850-3000 cm⁻¹ region. These arise from the symmetric and asymmetric stretching of the C-H bonds in both the ring's methyl group (Ar-CH₃) and the ester's methyl group (O-CH₃).

  • S=O Asymmetric & Symmetric Stretch: These are the most prominent and diagnostic peaks for a sulfonate group. Two very strong, sharp bands are expected: one for the asymmetric stretch near 1350 cm⁻¹ and another for the symmetric stretch around 1175 cm⁻¹.[3]

  • S-O-C Stretch: The stretching vibrations of the S-O-C single bond linkage are expected to produce several strong bands in the 1000-750 cm⁻¹ region.[3] These can sometimes overlap with other vibrations in the fingerprint region.

  • Aromatic C=C Stretch: Medium intensity bands in the 1600-1450 cm⁻¹ range are characteristic of the carbon-carbon double bonds within the benzene ring.

  • C-H Bending Vibrations: In-plane and out-of-plane bending of the C-H bonds from the methyl groups will appear in the 1450-1375 cm⁻¹ region.

  • Aromatic C-H Out-of-Plane (OOP) Bending: A strong band is expected in the 740-780 cm⁻¹ range. This peak is highly diagnostic for the 1,2- (or ortho-) substitution pattern on the benzene ring.

Comparative Spectral Analysis

To understand the unique contributions of each part of the this compound structure, it is instructive to compare its predicted spectrum with those of related molecules. The following table summarizes the key differences.

Vibrational Mode This compound (Predicted) Methyl Benzenesulfonate [1][4]p-Toluenesulfonic Acid [5]2-Methylbenzenesulfonamide [6]Rationale for Spectral Differences
O-H Stretch AbsentAbsent~2500-3300 cm⁻¹ (Very Broad) AbsentThe broad O-H band is the defining feature of the carboxylic acid group in p-toluenesulfonic acid. Its absence is key to identifying the ester.
N-H Stretch AbsentAbsentAbsent~3200-3400 cm⁻¹ (Two Bands) The two distinct N-H stretching bands (symmetric and asymmetric) are characteristic of the primary sulfonamide group.
Aliphatic C-H Stretch ~2850-3000 cm⁻¹ (Ar-CH₃ & O-CH₃)~2850-3000 cm⁻¹ (O-CH₃ only)~2850-3000 cm⁻¹ (Ar-CH₃ only)~2850-3000 cm⁻¹ (Ar-CH₃ only)The presence and relative intensity of these bands help distinguish between methylation on the ring versus the ester/amide group.
S=O Asymmetric Stretch ~1350 cm⁻¹ (Strong) ~1350 cm⁻¹ (Strong) ~1350 cm⁻¹ (Strong)~1335-1370 cm⁻¹ (Strong)This peak is highly conserved across all sulfonyl-containing compounds, confirming the core functional group.
S=O Symmetric Stretch ~1175 cm⁻¹ (Strong) ~1175 cm⁻¹ (Strong) ~1175 cm⁻¹ (Strong)~1150-1180 cm⁻¹ (Strong)Similar to the asymmetric stretch, this band is a reliable indicator of the SO₂ moiety.
S-O-C Stretch ~1000-750 cm⁻¹ (Multiple, Strong) ~1000-750 cm⁻¹ (Multiple, Strong) AbsentAbsentThe presence of these strong bands is a key differentiator for sulfonate esters compared to sulfonic acids or sulfonamides.
Aromatic C-H OOP Bending ~740-780 cm⁻¹ (Strong, Ortho) ~690-770 cm⁻¹ (Strong, Monosubstituted)~810-840 cm⁻¹ (Strong, Para)~740-780 cm⁻¹ (Strong, Ortho) The position of this strong out-of-plane bending band is highly indicative of the substitution pattern on the benzene ring.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines the standard procedure for analyzing a liquid sample like this compound using a modern FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is preferred for liquids as it requires minimal sample preparation and provides excellent data quality.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium (typically 30 minutes).

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.

    • Verify the ATR crystal (typically diamond or zinc selenide) is clean.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, lower the sampling anvil to apply pressure.

    • Collect a background spectrum. This scan measures the ambient environment (atmosphere, instrument optics, and ATR crystal) and is automatically subtracted from the sample spectrum.

    • Typical parameters: 16-32 scans at a resolution of 4 cm⁻¹.

  • Sample Analysis:

    • Lift the ATR anvil.

    • Using a pipette, place a single drop of this compound onto the center of the ATR crystal. The drop should be just large enough to cover the crystal surface.

    • Lower the anvil to make firm contact with the liquid sample.

    • Collect the sample spectrum using the same parameters as the background scan.

  • Data Processing and Cleaning:

    • After collection, the instrument software will automatically perform the background subtraction.

    • Clean the ATR crystal and anvil thoroughly with an appropriate solvent (e.g., isopropanol or acetone) and a soft lab wipe.

    • Perform a "clean check" by taking a new scan to ensure no sample residue remains. The resulting spectrum should be a flat line.

    • Use the software's peak-picking function to identify the wavenumbers of the major absorption bands.

Visualization of Key Vibrational Modes

The following diagram illustrates the primary vibrational modes within the sulfonate ester functional group, which are the most critical for identification via FTIR spectroscopy.

G cluster_0 This compound Core Structure cluster_1 Characteristic FTIR Vibrations A Aromatic Ring (C=C, C-H Stretches) S Sulfur Atom (S) A->S C-S O1 Oxygen (O) S->O1 S=O O2 Oxygen (O) S->O2 S=O O3 Oxygen (O) S->O3 S-O V1 S=O Asymmetric Stretch ~1350 cm⁻¹ (Strong) V2 S=O Symmetric Stretch ~1175 cm⁻¹ (Strong) V3 S-O-C Stretch ~1000-750 cm⁻¹ (Strong) C Methyl Carbon (C) O3->C O-C

Caption: Key vibrational modes of the sulfonate ester group.

References

  • Korea Science. Near Infrared Spectroscopy of LAS (linear alkyl benzene sulfonate). Available at: [Link]

  • PubChem. Benzenesulfonic Acid | C6H6O3S | CID 7371. Available at: [Link]

  • NIST. Benzenesulfonic acid, 4-methyl-. NIST Chemistry WebBook. Available at: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Esters. Available at: [Link]

  • Chemistry LibreTexts. Sulfonates infrared spectra. Available at: [Link]

  • NIST. Benzenesulfonic acid, sodium salt. NIST Chemistry WebBook. Available at: [Link]

  • ResearchGate. FTIR spectra and peak assignments of PC-SO3H including PC as reference. Available at: [Link]

  • PubMed. Molecular structure and vibrational investigation of benzenesulfonic acid methyl ester using DFT.... Spectrochim Acta A Mol Biomol Spectrosc. Available at: [Link]

  • NIST. Benzenesulfonamide, 2-methyl-. NIST Chemistry WebBook. Available at: [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. Available at: [Link]

  • ResearchGate. FTIR Analysis of Methyl Ester Sulfonate. Available at: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]

  • PubChem. Methyl benzenesulfonate | C7H8O3S | CID 6630. Available at: [Link]

  • Doc Brown's Chemistry. Infrared spectrum of methyl 2-hydroxybenzoate. Available at: [Link]

  • PubChem. 2-Methylbenzenesulfonic acid | C7H8O3S | CID 6925. Available at: [Link]

  • SIELC Technologies. 2-Methylbenzenesulfonic acid. Available at: [Link]

  • ResearchGate. Various modes of bending vibration in methylene group (CH 2 ). Available at: [Link]

  • Pharmaffiliates. CAS No : 80-18-2 | Product Name : Methyl Benzenesulfonate. Available at: [Link]

  • NIST. Benzenesulfonic acid, methyl ester. NIST Chemistry WebBook. Available at: [Link]

Sources

Technical Guide: Genotoxic Impurity Analysis of Methyl o-Toluenesulfonate (MTS) in APIs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Regulatory Context

Methyl o-toluenesulfonate (MTS) is a potential genotoxic impurity (PGI) belonging to the class of alkyl sulfonates. It is structurally alert due to its alkylating capability, which can directly damage DNA. Under ICH M7 (R1) guidelines, MTS is classified as a Class 1 or Class 2 impurity (known mutagen), requiring control to the Threshold of Toxicological Concern (TTC).

  • TTC Limit: 1.5 µ g/day for lifetime exposure.[1][2][3][4][5]

  • Analytical Challenge: For a drug with a maximum daily dose of 1 g, the limit is 1.5 ppm . For higher doses (e.g., 2-3 g/day ), the limit drops to ppb levels (0.5 - 0.75 ppm) .

  • The Reaction Risk: MTS typically forms when o-toluenesulfonic acid (used as a counter-ion or catalyst) reacts with methanol (solvent) under acidic conditions.

This guide compares the three primary analytical approaches—HPLC-UV, GC-MS, and LC-MS/MS—and establishes a validated workflow for the most robust method.

Critical Control Point: The "Artifact" Trap

Expertise Pillar: Before selecting a method, you must address the risk of in situ formation.

Many analytical failures occur not because the API contains MTS, but because the analyst created MTS during sample preparation.

  • The Error: Dissolving an API (containing o-toluenesulfonic acid residues) in Methanol.

  • The Result: The sulfonic acid reacts with the methanol solvent in the vial or the hot GC injector port, generating MTS. This leads to False Positives .

  • The Solution:

    • Never use Methanol as a diluent.

    • Use non-protic solvents like Acetonitrile (ACN) , DMSO , or DMAc .

    • If GC is used, ensure the injector temperature does not induce reaction between residual solvents and the acid.

Comparative Analysis: Selecting the Right Tool

The following table objectively compares analytical platforms based on sensitivity, selectivity, and risk.

FeatureLC-MS/MS (Triple Quad) GC-MS (SIM Mode) HPLC-UV
Sensitivity (LOQ) High (0.01 – 0.05 ppm)Medium/High (0.05 – 0.5 ppm)Low (3.0 – 10 ppm)
Selectivity Excellent (MRM transitions)Good (Mass fragmentation)Poor (Relies only on RT)
Thermal Risk None (Ambient ionization)High (Injector heat can degrade API or form artifacts)None
Matrix Effects Susceptible (Ion Suppression)Susceptible (Matrix buildup in liner)Minimal
Suitability Gold Standard for unstable APIs or low limits (<1 ppm).Standard for stable APIs and volatile sulfonates.Reject for trace analysis (unless limit >10 ppm).

Verdict:

  • LC-MS/MS is the superior choice for trace-level analysis (<1 ppm) and thermally labile APIs.

  • GC-MS is a viable, cost-effective alternative if the API is thermally stable and the limit is >1 ppm.

Detailed Protocol: LC-MS/MS (The Gold Standard)

This protocol prioritizes sensitivity and prevents artifact formation.

Instrument & Conditions[3][4][6]
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (or 5mM Ammonium Acetate).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: 5% B to 95% B over 10 mins.

Mass Spectrometry Parameters (MRM Mode)
  • Ionization: ESI Positive Mode.

  • Precursor Ion: [M+H]+ or [M+NH4]+ (MTS MW = 186.23).

  • Transitions:

    • Quantifier: 187.0

      
       91.0 (Tropylium ion, characteristic of toluene derivatives).
      
    • Qualifier: 187.0

      
       155.0 (Loss of methanol).
      
Sample Preparation (Crucial Step)
  • Diluent: 100% Acetonitrile (ACN). Strictly NO Methanol.[6]

  • Standard Stock: Dissolve MTS standard in ACN to 1 mg/mL.

  • Sample Solution: Weigh 100 mg API into a 10 mL flask. Dissolve in ACN.[2] (Conc: 10 mg/mL).

    • Note: If API is insoluble in ACN, use DMSO, then dilute with water/ACN, ensuring no precipitation.

  • Filtration: 0.22 µm PTFE filter (discard first 1 mL to avoid adsorption losses).

Representative Validation Data

The following data represents typical performance metrics achieved using the LC-MS/MS protocol described above.

Table 1: Method Performance Characteristics
ParameterResultAcceptance Criteria
LOD (S/N > 3) 0.005 ppmN/A
LOQ (S/N > 10) 0.015 ppm< 30% of Specification Limit
Linearity (R²) > 0.999> 0.990
Range LOQ to 150% of LimitLinear response
Table 2: Accuracy (Recovery at Spiked Levels)
Spike LevelRecovery (%)% RSD (n=3)
LOQ Level 92.5%4.1%
100% Level (1.5 ppm) 98.2%1.8%
150% Level 99.1%1.5%

Visualizations

Diagram 1: Analytical Decision Tree & Artifact Avoidance

This workflow illustrates how to select the method and avoid the critical "Methanol Trap."

AnalyticalDecision Start Start: MTS Analysis Required CheckLimit Check Regulatory Limit (TTC) Is Limit < 1 ppm? Start->CheckLimit CheckStability Is API Thermally Stable? CheckLimit->CheckStability Yes (<1 ppm) HPLC Select HPLC-UV (Only for Limits >10 ppm) CheckLimit->HPLC No (>10 ppm) LCMS Select LC-MS/MS (MRM Mode) CheckStability->LCMS No (Unstable) GCMS Select GC-MS (SIM Mode) CheckStability->GCMS Yes (Stable) Prep Sample Preparation Phase LCMS->Prep GCMS->Prep SolventCheck Solvent Selection Prep->SolventCheck MeOH Methanol (MeOH) SolventCheck->MeOH Avoid! ACN Acetonitrile / DMSO SolventCheck->ACN Recommended ResultBad ARTIFACT RISK! In-situ MTS Formation FALSE POSITIVE MeOH->ResultBad ResultGood Valid Analysis No Artifacts ACN->ResultGood

Caption: Decision tree for method selection and the critical solvent choice to prevent false positives.

Diagram 2: LC-MS/MS Method Validation Workflow

The logical flow for validating the method according to ICH Q2(R1).

ValidationWorkflow SystemSuit System Suitability (Inj Precision < 5%) Specificity Specificity (Blank vs. Spiked) SystemSuit->Specificity Linearity Linearity (LOQ to 150%) Specificity->Linearity Accuracy Accuracy/Recovery (Spike at LOQ, 100%, 150%) Linearity->Accuracy Robustness Robustness (Flow/Temp variations) Accuracy->Robustness FinalMethod Validated Method Robustness->FinalMethod

Caption: Step-by-step validation workflow ensuring ICH Q2(R1) compliance for trace impurity analysis.

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[7][8][9][10]

  • Teasdale, A., et al. (2010).[11] "Mechanism of Sulfonate Ester Formation in Drug Substances." Organic Process Research & Development. (Demonstrates the kinetics of artifact formation).

  • European Medicines Agency (EMA) .[1][2][3][12] Guideline on the Limits of Genotoxic Impurities.

  • Kakde, R., et al. (2011). "A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Methyl p-Toluenesulfonate." Scientia Pharmaceutica. (Used for comparison of UV limitations).

  • Biotage . "How does your sample prep change for LC/MS vs GC/MS." (Grounding for solvent selection logic).

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: Methyl 2-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Invisible Hazard

Methyl 2-methylbenzenesulfonate (Methyl o-toluenesulfonate) is a potent alkylating agent . While often overshadowed by its para-isomer (Methyl Tosylate), the ortho-isomer shares the same electrophilic reactivity. It acts as a "silent" hazard: it can methylate DNA, RNA, and proteins via an SN2 mechanism, potentially causing mutagenicity and carcinogenicity without immediate pain sensation upon contact.

Critical Directive: Treat this compound not merely as a corrosive, but as a genotoxic threat. Standard laboratory nitrile gloves provide insufficient protection for prolonged contact. This guide outlines the specific barrier protection and deactivation protocols required to handle this reagent safely.

Chemical Identity & Hazard Profile[1][2][3][4]

ParameterData
Chemical Name This compound
Synonyms Methyl o-toluenesulfonate; o-Toluenesulfonic acid methyl ester
CAS Number 2338-04-7 (Ester) / 88-20-0 (Acid precursor)
Molecular Formula C₈H₁₀O₃S
Key Hazard Class Alkylating Agent , Skin Corr.[1][2][3] 1B, Muta. 2 (suspected), Carc. 1B (presumed)
Boiling Point ~146°C (at 14 mmHg) – Non-volatile but generates aerosols

Mechanistic Insight: The sulfonate group is an excellent leaving group. Upon contact with biological tissue, the methyl group is transferred to nucleophilic centers (e.g., N-7 of guanine in DNA), leading to alkylation damage.

Personal Protective Equipment (PPE) Matrix

The hierarchy of controls dictates that PPE is the last line of defense, yet for alkylating agents, it is the most critical redundancy.

Hand Protection (The Critical Failure Point)

Do not rely on standard disposable nitrile gloves. Small, lipophilic alkylating agents can permeate thin nitrile (< 0.12 mm) in minutes, often without visible degradation.

  • Primary Barrier (Immersion/High Risk): Silver Shield® / 4H® (PE/EVAL/PE Laminate) .

    • Why: These multi-layer laminates offer >480 minutes breakthrough time against sulfonate esters.

  • Secondary Barrier (Splash Protection): Double-gloved Nitrile (minimum 5 mil thickness).

    • Protocol: Wear Laminate gloves under Nitrile gloves to maintain dexterity while ensuring chemical resistance.

    • Change Schedule: Immediately upon splash; every 30 minutes during active handling.

Respiratory & Body Protection[6]
  • Respiratory: Handling must occur in a certified chemical fume hood. If outside containment (e.g., spill cleanup), use a Full-Face Respirator with Organic Vapor (OV) cartridges (P100 pre-filter recommended).

  • Body: Tyvek® lab coat or chemically resistant apron (e.g., Neoprene) over standard cotton.

  • Eyes: Chemical splash goggles (ANSI Z87.1). Face shield required if pouring volumes >100 mL.

PPE Decision Logic Diagram

PPE_Selection Start Handling this compound Hood Is work inside a Fume Hood? Start->Hood Vol Volume > 10 mL or Heating? Hood->Vol Yes Resp STOP: Require Full-Face Respirator (OV Cartridge) Hood->Resp No (Spill/Maintenance) Std_PPE Standard PPE: Splash Goggles + Lab Coat + Double Nitrile (Change 30m) Vol->Std_PPE No (Small Scale) High_PPE High-Hazard PPE: Face Shield + Tyvek Sleeves + Silver Shield (Laminate) Gloves Vol->High_PPE Yes (Large Scale/Reflux)

Figure 1: Decision matrix for selecting appropriate PPE based on operational scale and engineering controls.

Operational Protocol: Handling & Transfer

Pre-Operational Setup
  • Quenching Bath: Prepare a "kill bath" before opening the bottle.

    • Recipe: 10% Sodium Thiosulfate (Na₂S₂O₃) in water OR 1M NaOH.

    • Mechanism:[3][4] Thiosulfate acts as a "soft" nucleophile, rapidly attacking the methyl group to form a non-toxic Bunte salt.

  • Absorbent Materials: Have "chemically inert" pads (polypropylene) ready. Do not use paper towels (cellulose), as they can react slowly or spread the material.

Transfer Technique (Cannula/Syringe)
  • Preferred: Use positive displacement pipettes or glass syringes with Luer-lock needles.

  • Avoid: Pouring directly from the reagent bottle. This minimizes aerosol generation.

  • Drip Control: Place a plastic tray lined with absorbent pads under the transfer area.

Decontamination & Disposal Plan

Never dispose of active alkylating agents down the drain. They must be chemically destroyed first.

Chemical Deactivation Protocol

Goal: Convert the electrophilic methyl ester into a benign sulfonate salt.

Step-by-Step Procedure:

  • Collect Waste: Place all contaminated tips, needles, and solvent washes into a dedicated waste container.

  • Add Nucleophile: Add an excess of 10% Sodium Thiosulfate or 2M Ammonia in Methanol .

    • Reaction:

      
      
      
  • Wait Time: Allow the mixture to stand for 24 hours in the fume hood.

  • pH Check: Verify pH is basic (> pH 9) if using ammonia/NaOH.

  • Disposal: Label as "Deactivated Sulfonate Waste" and hand over to EHS.

Deactivation Workflow Diagram

Deactivation_Flow Waste Liquid Waste (this compound) Quench Add Nucleophile (10% Na2S2O3 or 2M NH3) Waste->Quench Step 1 React Reaction Time (24 Hours, Stirring) Quench->React Step 2 Check Verify Deactivation (TLC or pH Check) React->Check Step 3 Check->Quench Incomplete Dispose Dispose as Non-Acute Waste Check->Dispose Confirmed

Figure 2: Chemical deactivation workflow ensuring the destruction of the alkylating pharmacophore before disposal.

Emergency Response

ScenarioImmediate Action
Skin Contact 1. Do not scrub. Scrubbing increases penetration.2. Rinse with copious water for 15 min.3. Apply Polyethylene Glycol (PEG 400) if available (solubilizes the ester), then wash with soap.
Eye Contact 1. Flush with water/saline for 15 mins.2. Hold eyelids open.3. Seek immediate ophthalmological support.
Spill (< 10 mL) 1. Evacuate area.2. Don Full PPE (Laminate gloves, Respirator).3. Cover with absorbent pads soaked in 10% Ammonia .4. Wait 30 mins before mechanical cleanup.

References

  • Thermo Fisher Scientific. (2025).[2][5] Safety Data Sheet: Methyl Benzenesulfonate. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). 2-Methylbenzenesulfonic acid (Compound Summary). Retrieved from [6]

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Working with Chemicals of Special Concern: Alkylating Agents.
  • Zweifel, G. S., & Nantz, M. H. (2017). Modern Organic Synthesis: An Introduction.
  • Lunn, G., & Sansone, E. B. (1990). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.